Methyl 4-methylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZGJQWANGVCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448302 | |
| Record name | Methyl 4-methylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-13-2 | |
| Record name | Methyl 4-methylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methylpicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-methylpicolinate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methylpicolinate, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications. Detailed experimental protocols for its preparation via Fischer esterification and thionyl chloride-mediated esterification are presented, alongside a compilation of its physicochemical and spectroscopic data. Furthermore, the role of this compound as a key intermediate in the synthesis of bioactive molecules is discussed, highlighting its significance in medicinal chemistry and drug discovery.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its methyl and methyl ester substituents on the pyridine core, serves as a valuable synthon for the construction of more complex molecular architectures. Its utility is underscored by the importance of picolinic acid derivatives in medicinal chemistry, where they can act as chelating agents or key pharmacophoric elements.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical intermediate.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of 4-methylpicolinic acid. Two primary methods are detailed below: Fischer-Speier esterification and a method involving activation with thionyl chloride.
Method 1: Fischer-Speier Esterification
Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3] This equilibrium-driven process can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed.[2]
Experimental Protocol:
-
Materials:
-
4-Methylpicolinic acid
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpicolinic acid (1.0 eq.).
-
Add a large excess of methanol (e.g., 20 eq.) to serve as both the reactant and the solvent.
-
With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Logical Workflow for Fischer Esterification:
Caption: Fischer Esterification Workflow.
Method 2: Esterification using Thionyl Chloride
An alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with methanol.[4][5] This method often proceeds under milder conditions and can be advantageous for substrates that are sensitive to strong acids.
Experimental Protocol:
-
Materials:
-
4-Methylpicolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (reagent grade, anhydrous)
-
Dichloromethane (DCM) or another inert solvent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methylpicolinic acid (1.0 eq.) in an anhydrous inert solvent like dichloromethane.
-
Carefully add thionyl chloride (e.g., 2.0 eq.) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add anhydrous methanol (e.g., 5.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Method 1.
-
Synthesis Pathway using Thionyl Chloride:
Caption: Thionyl Chloride Esterification Pathway.
Physicochemical and Spectroscopic Properties
A summary of the known physical and chemical properties of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13509-13-2 | [6] |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [6] |
| Physical Form | Solid or semi-solid or liquid | [6] |
| Purity | 97% | [6] |
| Storage Temperature | Inert atmosphere, room temperature | [6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Expected chemical shifts (CDCl₃, ppm): ~8.5 (d, 1H, H6), ~7.9 (s, 1H, H3), ~7.2 (d, 1H, H5), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃). |
| ¹³C NMR | Expected chemical shifts (CDCl₃, ppm): ~166 (C=O), ~150 (C2), ~148 (C6), ~147 (C4), ~124 (C5), ~123 (C3), ~52 (OCH₃), ~21 (Ar-CH₃). |
| IR (Infrared) | Expected characteristic absorption bands (cm⁻¹): ~3000-2850 (C-H stretch), ~1730 (C=O stretch, ester), ~1600, ~1470 (C=C and C=N stretch, aromatic ring). |
Note: The spectroscopic data presented are estimations based on known values for similar compounds and general principles of NMR and IR spectroscopy. Experimental data should be obtained for confirmation.[7][8][9][10]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The picolinate scaffold is present in a number of bioactive compounds, and the methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially affecting its binding to biological targets.
One notable application of related picolinate derivatives is in the synthesis of kinase inhibitors. For instance, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a picolinamide core. The synthesis of sorafenib and its analogues often involves intermediates derived from picolinic acid.[11] While not a direct precursor to sorafenib itself, this compound provides a scaffold that can be elaborated to generate novel kinase inhibitors or other targeted therapies.
The general workflow for utilizing such building blocks in drug discovery is outlined below.
Drug Development Workflow:
Caption: General Drug Discovery Workflow.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. The synthetic routes outlined in this guide provide reliable methods for its preparation on a laboratory scale. The compiled physicochemical and estimated spectroscopic data serve as a useful reference for its characterization. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of medicinal chemistry research.
References
- 1. This compound - CAS:13509-13-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. This compound | 13509-13-2 [sigmaaldrich.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]
- 9. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]
- 10. Methyl picolinate(2459-07-6) IR Spectrum [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
"Methyl 4-methylpicolinate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methylpicolinate, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. The synthesis involves a two-step process commencing with the Grignard reaction of 2-bromo-4-methylpyridine to form 4-methylpicolinic acid, followed by Fischer esterification to yield the final product. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical Structure and IUPAC Name
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a methyl ester group at the 2-position.
IUPAC Name: methyl 4-methylpyridine-2-carboxylate[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 13509-13-2 | [1] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | Solid or semi-solid or liquid | [1] |
| Boiling Point | 260.7 ± 20.0 °C (at 760 Torr) | [3][4] |
| Density | 1.104 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [3][4] |
| Flash Point | 111.5 ± 21.8 °C | [3] |
| Solubility | Sparingly soluble (15 g/L at 25 °C) | [3] |
| Storage | Inert atmosphere, room temperature | [1] |
| Purity | 97% | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of its precursor, 4-methylpicolinic acid, via a Grignard reaction. The subsequent step is the Fischer esterification of the carboxylic acid to the desired methyl ester.
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This protocol is adapted from the synthesis of 4-methylpicolinic acid from 2-bromo-4-methylpyridine.[5]
Materials and Reagents:
-
2-Bromo-4-methylpyridine
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
A three-neck round-bottom flask is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings (1.2 equivalents) and a single crystal of iodine are added to the flask.
-
The flask is gently heated to sublime the iodine, activating the magnesium surface.
-
Anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from a dropping funnel. The reaction is initiated, as indicated by gentle bubbling.
-
After the initial reaction, the remaining 2-bromo-4-methylpyridine solution is added at a rate that maintains a gentle reflux.
-
The mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation and Workup:
-
The Grignard reagent solution is slowly poured over an excess of crushed dry ice with vigorous stirring.
-
The mixture is allowed to warm to room temperature, and then a 6 M HCl solution is added to dissolve the magnesium salts.
-
The aqueous layer is separated and extracted three times with ethyl acetate.
-
The combined organic layers are washed with a saturated aqueous NaHCO₃ solution to extract the product into the aqueous phase.
-
The aqueous layer is acidified with concentrated HCl to precipitate the 4-methylpicolinic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
This is a general procedure for Fischer esterification, which is a standard method for converting carboxylic acids to esters.
Materials and Reagents:
-
4-Methylpicolinic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Reaction Setup:
-
4-Methylpicolinic acid is dissolved in a large excess of methanol in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution while stirring.
-
The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Conclusion
This technical guide provides essential information on this compound for professionals in the fields of chemical synthesis and drug development. The detailed chemical information, tabulated physical properties, and a step-by-step synthesis protocol offer a practical resource for the laboratory preparation and application of this important chemical intermediate. The provided synthesis workflow visualization further clarifies the manufacturing process.
References
- 1. This compound | 13509-13-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. CAS # 13509-13-2, 4-Methylpyridine-2-carboxylic acid methyl ester, 4-Methylpicolinic acid methyl ester, Methyl 4-methyl-2-picolinate - chemBlink [ww.chemblink.com]
- 4. 13509-13-2 | CAS DataBase [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Profile of Methyl 4-methylpicolinate: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-methylpicolinate (CAS No: 13509-13-2), a substituted pyridine derivative.[1][2] While experimental spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the key spectral characteristics of this molecule for identification, characterization, and quality control purposes.
The molecular structure of this compound consists of a pyridine ring substituted with a methyl group at the 4-position and a methyl ester group at the 2-position. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .[2]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet (d) | 1H | H-6 |
| ~7.8 | Singlet (s) | 1H | H-3 |
| ~7.2 | Doublet (d) | 1H | H-5 |
| ~3.9 | Singlet (s) | 3H | O-CH₃ |
| ~2.4 | Singlet (s) | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~150 | C-2 |
| ~148 | C-6 |
| ~147 | C-4 |
| ~125 | C-3 |
| ~123 | C-5 |
| ~52 | O-CH₃ |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2990-2850 | Medium | Aliphatic C-H Stretch |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1600, ~1560 | Medium-Strong | C=C and C=N Ring Stretching |
| ~1450, ~1380 | Medium | C-H Bending |
| ~1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 120 | High | [M - OCH₃]⁺ |
| 92 | Medium | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to encompass the expected carbon chemical shifts (usually 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Thin Film : If the sample is a non-volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization :
-
Electron Ionization (EI) : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common method for volatile and thermally stable small molecules.
-
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and record their abundance, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Reactivity of Methyl 4-methylpicolinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methylpicolinate is a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural features, including the pyridine ring, a methyl group, and a methyl ester functionality, offer multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, including detailed experimental protocols for key reactions, quantitative data where available, and graphical representations of reaction pathways and mechanisms. Due to the limited direct literature on this compound, this guide also draws upon data from closely related analogues to provide a predictive framework for its chemical behavior.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound (CAS No: 13509-13-2) is one such derivative that serves as a valuable intermediate. The methyl group at the 4-position influences the electronic properties of the pyridine ring, while the methyl ester at the 2-position provides a handle for a range of chemical modifications. This guide will explore the synthesis of this compound and its utility in several key classes of organic reactions.
Synthesis of this compound
The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 4-methylpicolinic acid.
Synthesis of 4-Methylpicolinic Acid
4-Methylpicolinic acid is primarily synthesized via the oxidation of 4-picoline (4-methylpyridine).[1] Several methods can be employed for this transformation, with the choice of oxidant and reaction conditions influencing the yield and purity of the product.
A common laboratory-scale method involves the use of strong oxidizing agents like potassium permanganate (KMnO₄).[1] Industrially, the synthesis may involve the ammoxidation of 4-picoline to the nitrile, followed by hydrolysis.[2] Another approach utilizes catalytic oxidation with oxygen in the presence of a metal catalyst. For instance, the oxidation of 4-picoline using a Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] system in acetic acid has been reported to yield 4-pyridine carboxylic acid (an analogue) with a selectivity of 55.5% at an 18% conversion of the starting material.[3]
Experimental Protocol: Oxidation of 4-Picoline to 4-Methylpicolinic Acid (Representative)
-
Materials: 4-picoline, potassium permanganate, sodium hydroxide, hydrochloric acid, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-picoline in water.
-
Slowly add potassium permanganate to the solution in portions, controlling the exothermic reaction by cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to precipitate the 4-methylpicolinic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Fischer Esterification to this compound
The final step in the synthesis is the Fischer esterification of 4-methylpicolinic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-methylpicolinic acid, methanol, concentrated sulfuric acid, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Suspend 4-methylpicolinic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway to this compound.
Reactivity of this compound
The reactivity of this compound is dictated by the interplay of its functional groups. The ester moiety is susceptible to nucleophilic acyl substitution, reduction, and hydrolysis. The pyridine ring can undergo electrophilic and nucleophilic aromatic substitution, although the latter is more common for pyridine systems. The methyl group on the ring can also be a site for functionalization under specific conditions.
Nucleophilic Acyl Substitution
The carbonyl carbon of the ester group is electrophilic and can be attacked by various nucleophiles, leading to the substitution of the methoxy group. This is a fundamental reaction for converting the ester into other functional groups such as amides or other esters (transesterification).
General Reaction Mechanism
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocol: Amidation (Representative)
-
Materials: this compound, desired amine, aprotic solvent (e.g., THF or DMF).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add an excess of the desired amine. The reaction can be heated to increase the rate.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Reduction
The ester functionality of this compound can be reduced to a primary alcohol, (4-methylpyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride are generally not effective for the reduction of esters.
Experimental Protocol: Reduction with LiAlH₄ (Representative)
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, water, aqueous sodium hydroxide.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
-
Hydrolysis
The ester can be hydrolyzed back to the parent carboxylic acid, 4-methylpicolinic acid, under either acidic or basic conditions (saponification). Basic hydrolysis is often preferred as it is irreversible due to the deprotonation of the resulting carboxylic acid.
Experimental Protocol: Basic Hydrolysis (Saponification) (Representative)
-
Materials: this compound, sodium hydroxide, water, methanol (as a co-solvent), hydrochloric acid.
-
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the 4-methylpicolinic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Cross-Coupling Reactions
To participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, this compound would first need to be functionalized with a suitable leaving group, typically a halide (e.g., bromine or chlorine), on the pyridine ring. For example, a bromo-derivative like Methyl 4-bromo-6-methylpicolinate can undergo Suzuki-Miyaura coupling. The methyl group at the 4-position of the parent compound would influence the regioselectivity of such a halogenation reaction.
Representative Reaction Conditions for Suzuki-Miyaura Coupling of a Halogenated Derivative
| Parameter | Condition |
| Substrate | Methyl 4-halo-X-methylpicolinate |
| Coupling Partner | Arylboronic acid (1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | 1:1 Dioxane:H₂O |
| Temperature | 80 °C |
| Atmosphere | Nitrogen |
Logical Workflow for Cross-Coupling
Caption: Strategy for utilizing this compound in cross-coupling.
Applications in Drug Development
The 4-methylpicolinate scaffold is a valuable pharmacophore. The methyl group can provide beneficial steric interactions within a protein binding pocket and can also block metabolic sites, thereby improving the pharmacokinetic profile of a drug candidate. The picolinic acid moiety, accessible through hydrolysis of the ester, can act as a metal-chelating group, which is relevant for targeting metalloenzymes. The ability to perform a variety of chemical transformations on this compound makes it a useful starting material for the synthesis of compound libraries for drug discovery.
Quantitative Data Summary
Due to the limited direct experimental data for this compound, the following table provides representative yields for analogous reactions involving similar picolinate esters. These values should be considered as estimates and may require optimization for the specific substrate.
| Reaction | Substrate Analogue | Reagents | Conditions | Representative Yield (%) |
| Esterification | 5-hydroxy-4-methylpicolinic acid | Methanol, H₂SO₄ | Reflux, 8-12 h | 70-85 |
| Amidation | Methyl Picolinate | Amine | Heat | Generally high |
| Reduction | Methyl Ester | LiAlH₄, THF | 0 °C to rt | >90 |
| Hydrolysis | Methyl Ester | NaOH, H₂O/MeOH | Reflux | >90 |
| Suzuki Coupling | Methyl 4-bromo-6-methylpicolinate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C | 60-90 |
Conclusion
This compound is a promising and versatile building block for organic synthesis. While direct literature on its reactivity is not extensive, by drawing parallels with closely related picolinate derivatives, a robust understanding of its chemical behavior can be established. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of complex molecules for applications in drug discovery and materials science. Further exploration of the specific reaction conditions and scope for this compound will undoubtedly expand its utility as a valuable synthetic intermediate.
References
"Methyl 4-methylpicolinate" CAS number and database information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methylpicolinate, a pyridine derivative of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and characterization.
Compound Identification
This compound is a chemical compound with the CAS Registry Number 13509-13-2 .[1][2] It is also known by several synonyms, including Methyl 4-methylpyridine-2-carboxylate and 4-Methylpicolinic acid methyl ester.[1][2]
| Identifier | Value |
| CAS Number | 13509-13-2 |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | methyl 4-methylpyridine-2-carboxylate |
| InChI | 1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3 |
| InChIKey | QHZGJQWANGVCLB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=CC(=C1)C |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical Form | Solid, semi-solid, or liquid | |
| Boiling Point | 260.7 ± 20.0 °C at 760 mmHg | chemBlink |
| Density | 1.104 ± 0.06 g/cm³ | chemBlink |
| Flash Point | 111.5 ± 21.8 °C | chemBlink |
| Purity | Typically ≥97% | |
| Storage Temperature | Room temperature, under an inert atmosphere |
Experimental Protocols
1. Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from 4-methylpicolinic acid and methanol, using a strong acid as a catalyst.
Materials:
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-methylpicolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done carefully.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Redissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Carefully neutralize the acidic mixture by washing it with a saturated solution of sodium bicarbonate in a separatory funnel. Repeat the washing until the effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or distillation if necessary.
2. Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the methyl ester protons (a singlet around 3.9 ppm), the methyl group on the pyridine ring (a singlet around 2.4 ppm), and the aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm range). The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring, the methyl ester carbon, and the methyl group carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks for C-O stretching and aromatic C-H and C=C stretching will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.16 g/mol ). Fragmentation patterns can provide further structural information.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and characterization of this compound.
Caption: A diagram showing the roles of the reactants and catalyst in the formation of this compound.
Safety Information
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound - CAS:13509-13-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. CAS # 13509-13-2, 4-Methylpyridine-2-carboxylic acid methyl ester, 4-Methylpicolinic acid methyl ester, Methyl 4-methyl-2-picolinate - chemBlink [ww.chemblink.com]
- 3. scbt.com [scbt.com]
- 4. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of Methyl 4-methylpicolinate in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Methyl 4-methylpicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features and chemical reactivity have positioned it as a key starting material and intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the current and potential applications of this compound in drug discovery, with a focus on its role in the development of antihistamines, P2X7 receptor modulators, and allosteric modulators of hemoglobin.
Dual-Action Antihistamines: The Rupatadine Story
One of the most prominent applications of a derivative of the picolinate scaffold is in the synthesis of Rupatadine, a second-generation antihistamine with a dual mechanism of action. Rupatadine acts as a potent and long-acting antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors, making it effective in the treatment of allergic rhinitis and urticaria.
Biological Activity of Rupatadine
The dual antagonism of Rupatadine provides a broader therapeutic effect compared to traditional antihistamines. The following table summarizes key biological data for Rupatadine.
| Target | Assay | Value | Reference |
| Histamine H1 Receptor | [3H]-pyrilamine binding (guinea pig cerebellum) | Ki = 0.10 µM | [1] |
| Platelet-Activating Factor (PAF) Receptor | [3H]WEB-2086 binding (rabbit platelet membranes) | Ki = 0.55 µM | [1] |
| Histamine-induced guinea pig ileum contraction | pA2 | 9.29 ± 0.06 | [1] |
| PAF-induced platelet aggregation (human platelet-rich plasma) | IC50 | 0.68 µM | [1] |
| Histamine-induced hypotension (rats) | ID50 | 1.4 mg/kg i.v. | [1] |
| PAF-induced hypotension (rats) | ID50 | 0.44 mg/kg i.v. | [1] |
| Histamine-induced bronchoconstriction (guinea pigs) | ID50 | 113 µg/kg i.v. | [1] |
| PAF-induced bronchoconstriction (guinea pigs) | ID50 | 9.6 µg/kg i.v. | [1] |
Synthetic Approach to Rupatadine
While a direct synthesis starting from this compound is not the most commonly cited route for Rupatadine itself (which contains a 5-methyl-3-pyridinylmethyl group), the general strategies for synthesizing pyridine-containing scaffolds are highly relevant. The synthesis of Rupatadine typically involves the coupling of a substituted pyridine methanol derivative with desloratadine. A general synthetic workflow is depicted below.
References
Methyl 4-Methylpicolinate: A Versatile Scaffold for Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methylpicolinate, a substituted pyridine derivative, is a versatile building block with significant potential in the synthesis of novel and biologically active compounds. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of a methyl group at the 4-position and a methyl ester at the 2-position of the pyridine ring in this compound offers multiple reactive sites for chemical modification, making it a valuable starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including its chemical properties, potential reactions, and its role in the synthesis of bioactive molecules. While direct literature on the extensive use of this compound as a building block is emerging, this guide draws upon the well-established chemistry of closely related picolinate derivatives to illustrate its potential in drug discovery and materials science.
Physicochemical and Safety Information
A foundational understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | methyl 4-methyl-2-pyridinecarboxylate | |
| CAS Number | 13509-13-2 | |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Physical Form | Solid or semi-solid or liquid | |
| Storage Temperature | Inert atmosphere, room temperature | |
| Purity | 97% | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthetic Utility and Key Reactions
The reactivity of this compound can be inferred from the known transformations of similar picolinate derivatives. The primary sites for modification are the pyridine ring nitrogen, the methyl ester, and the methyl group.
Reactions at the Ester Group
The methyl ester of this compound can be readily transformed into other functional groups, such as carboxylic acids and amides.
1. Hydrolysis to 4-Methylpicolinic Acid:
The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions.
2. Amide Formation:
The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[2]
Reactions involving the Pyridine Ring
The pyridine ring can undergo various transformations, including substitution and cross-coupling reactions, often requiring initial activation.
1. Halogenation:
Introduction of a halogen atom onto the pyridine ring provides a handle for subsequent cross-coupling reactions. For example, bromination of a related compound, methyl 6-methylpicolinate, is a key step in the synthesis of methyl 4-bromo-6-methylpicolinate.[3]
2. Cross-Coupling Reactions:
Halogenated derivatives of this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form C-C bonds with aryl or vinyl groups.[3]
Application in the Synthesis of Bioactive Molecules
While specific examples starting directly from this compound are not extensively documented, the synthesis of structurally related picolinamide derivatives highlights the potential of this scaffold in generating compounds with interesting biological activities.
Synthesis of N-Methylpicolinamide Derivatives as Antitumor Agents
A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor activity.[4][5] One of the most potent compounds, 6p , displayed broad-spectrum anti-proliferative activity against several human cancer cell lines, with IC₅₀ values in the low micromolar range, and was found to selectively inhibit Aurora-B kinase.[4][5]
Another series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and showed inhibitory activity against human cancer cell lines, with the most potent analog, 5q , exhibiting broad-spectrum antiproliferative activity.[6][7]
The general synthetic approach to these picolinamide derivatives involves the initial conversion of a picolinic acid to an acid chloride, followed by amidation with methylamine. Subsequent functionalization of the pyridine ring leads to the final products.[8][9]
Quantitative Data: In Vitro Anticancer Activities
The following table summarizes the in vitro antiproliferative activities of representative compounds from the N-methylpicolinamide-4-thiol and 4-(4-formamidophenylamino)-N-methylpicolinamide series.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6p | HepG2 (Liver Cancer) | <10 | [4] |
| HCT-116 (Colon Cancer) | <10 | [4] | |
| SW480 (Colon Cancer) | <10 | [4] | |
| SPC-A1 (Lung Cancer) | <10 | [4] | |
| A375 (Melanoma) | <10 | [4] | |
| Sorafenib | HepG2 (Liver Cancer) | >10 | [4] |
| 5q | HepG2 (Liver Cancer) | Data not specified | [7] |
| HCT116 (Colon Carcinoma) | Data not specified | [7] |
Experimental Protocols
The following are generalized experimental protocols for key transformations that could be applied to this compound, based on procedures for structurally similar compounds.
Protocol 1: General Procedure for Ester Hydrolysis
This protocol is adapted from the hydrolysis of methyl 5-hydroxy-4-methylpicolinate.[2]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).[2]
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Concentrate the reaction mixture under reduced pressure to remove the THF.[2]
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.[2]
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methylpicolinic acid.[2]
Protocol 2: General Procedure for Amide Coupling
This protocol is a general procedure for amide bond formation.[2]
Materials:
-
4-Methylpicolinic acid (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired amine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-methylpicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).[2]
-
Stir the mixture at room temperature for 10 minutes.[2]
-
Add the desired amine (1.1 eq) to the reaction mixture.[2]
-
Stir at room temperature until the reaction is complete (monitored by TLC).[2]
-
Pour the reaction mixture into water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.[2]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling of a halogenated picolinate derivative.[10]
Materials:
-
Halogenated this compound derivative
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., aqueous Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (nitrogen or argon)
Procedure:
-
In a reaction vessel, combine the halogenated pyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).[10]
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes and add it to the reaction vessel.[10]
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of compounds for structure-activity relationship studies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Physical and chemical properties of "Methyl 4-methylpicolinate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-methylpicolinate (CAS No. 13509-13-2), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical structure, physical characteristics, and reactivity. Detailed experimental protocols for its synthesis via Fischer esterification of 4-methylpicolinic acid are provided, alongside methodologies for its purification and characterization using standard analytical techniques. Spectroscopic data, where available for closely related analogs, are presented for reference. This guide aims to be a valuable resource for researchers utilizing this compound as a building block in the development of novel compounds.
Introduction
This compound, with the systematic IUPAC name methyl 4-methyl-2-pyridinecarboxylate, is a heterocyclic compound belonging to the picolinate family. Picolinate esters are recognized as important intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. The presence of the methyl ester and the methyl group on the pyridine ring offers sites for further functionalization, making it a versatile building block for creating more complex molecules.[1] Understanding the fundamental physical and chemical properties of this compound is crucial for its effective application in research and development.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is typically described as a solid or semi-solid or liquid at room temperature and should be stored under an inert atmosphere.
Physical Properties
A summary of the available physical property data for this compound is presented in Table 1. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely available in the literature. The data presented are, in some cases, predicted or derived from closely related compounds.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13509-13-2 | |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Physical Form | Solid or semi-solid or liquid | |
| Storage Temperature | Room Temperature (Inert Atmosphere) |
Chemical Structure
The chemical structure of this compound consists of a pyridine ring substituted at the 2-position with a methyl ester group and at the 4-position with a methyl group.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-methylpicolinic acid with methanol in the presence of an acid catalyst.[2][3][4]
Caption: Synthetic workflow for this compound.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpicolinic acid (1.0 eq.).
-
Reagent Addition: Add an excess of methanol (10-20 eq.) to the flask. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).[5]
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.[7]
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.[7] Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.[5]
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by distillation.[5]
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Caption: Experimental workflow for product characterization.
Spectroscopic Data (Reference)
Table 2: Reference Spectroscopic Data for Methyl Picolinate
| Technique | Key Features | Source(s) |
| ¹H NMR | Aromatic protons in the range of 7.5-8.7 ppm; Methyl ester protons around 3.9 ppm. | [8] |
| ¹³C NMR | Carbonyl carbon around 165 ppm; Aromatic carbons between 125-150 ppm; Methyl carbon around 52 ppm. | |
| IR Spectroscopy | C=O stretch (ester) around 1720-1740 cm⁻¹; C-O stretch around 1250-1300 cm⁻¹; Aromatic C-H and C=C stretches. | [9] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. | [10] |
Note: The presence of the 4-methyl group in this compound will introduce a singlet in the ¹H NMR spectrum around 2.4 ppm and an additional signal in the ¹³C NMR spectrum in the aliphatic region. It will also slightly alter the chemical shifts and splitting patterns of the aromatic protons.
Chemical Reactivity and Stability
Reactivity
The chemical reactivity of this compound is influenced by the pyridine ring and the methyl ester functional group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene towards electrophilic substitution. The methyl group at the 4-position is a weak electron-donating group.[1]
-
Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution.[11] Common reactions include:
-
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (4-methylpicolinic acid) under acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of a catalyst can lead to the exchange of the methoxy group.
-
Aminolysis: Reaction with amines can form the corresponding amides.
-
Stability and Storage
This compound should be stored in a well-sealed container under an inert atmosphere at room temperature to prevent hydrolysis and potential degradation. It is important to avoid contact with strong oxidizing agents, strong acids, and strong bases.
Safety Information
This compound is classified as a hazardous substance.
Table 3: Hazard and Precautionary Statements
| Category | Statements | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable building block in organic synthesis, offering multiple avenues for chemical modification. This guide has summarized the available physical and chemical properties and provided a general, yet detailed, protocol for its synthesis and characterization. While a lack of comprehensive experimental data in the public domain necessitates reliance on analogous compounds for certain properties, this document provides a solid foundation for researchers to work with and further explore the potential of this compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]
- 9. Methyl picolinate(2459-07-6) IR Spectrum [chemicalbook.com]
- 10. mzCloud – Methyl picolinate [mzcloud.org]
- 11. Methyl picolinate | CAS#:2459-07-6 | Chemsrc [chemsrc.com]
"Methyl 4-methylpicolinate" solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-methylpicolinate
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for its successful application. This guide provides a comprehensive overview of the available information and experimental approaches for determining the solubility and stability of this compound.
Introduction to this compound
This compound (CAS No. 13509-13-2) is a pyridine derivative with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring a pyridine ring, a methyl ester, and a methyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] A thorough understanding of its solubility and stability is crucial for its handling, storage, and application in synthetic chemistry and drug discovery.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The pyridine nitrogen and ester carbonyl can act as hydrogen bond acceptors, but the overall molecule has significant nonpolar character. Related compounds like 2-methylpyridine are moderately soluble in water.[5] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The solubility of similar compounds is often high in these solvents.[6][7] |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the pyridine ring and the ester group will likely limit solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, a standard isothermal equilibrium method can be employed.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetone, acetonitrile, hexanes).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-saturated syringe to avoid precipitation.
-
Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
-
Calculation:
-
Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. The primary degradation pathway is likely hydrolysis of the methyl ester group.
Table 2: Stability Profile of this compound
| Condition | Potential Degradation Pathway | Expected Stability |
| Acidic (low pH) | Acid-catalyzed hydrolysis | Susceptible to hydrolysis, yielding 4-methylpicolinic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.[8][9][10] |
| Basic (high pH) | Base-catalyzed hydrolysis | Highly susceptible to hydrolysis, forming the carboxylate salt of 4-methylpicolinic acid and methanol. This reaction is generally rapid.[9][11] |
| Neutral (pH ~7) | Neutral hydrolysis | Expected to be relatively stable at neutral pH and room temperature for extended periods. However, hydrolysis can still occur over time, especially at elevated temperatures. |
| Thermal | Thermal decomposition | While specific data is lacking, similar organic esters can decompose at elevated temperatures.[12] For storage, room temperature under an inert atmosphere is recommended.[1] |
| Photochemical | Photodegradation | The pyridine ring may absorb UV light, potentially leading to degradation. It is advisable to store the compound protected from light. |
Experimental Protocol for Hydrolytic Stability Assessment
A common method to assess hydrolytic stability involves incubating the compound in aqueous solutions of different pH values and monitoring its concentration over time.
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 7, and 10) to simulate acidic, neutral, and basic conditions.
-
-
Incubation:
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike the buffer solutions with a small volume of the stock solution to a final concentration suitable for analysis, ensuring the organic solvent content is low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) and/or adjusting the pH to neutral.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products (i.e., 4-methylpicolinic acid).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line for first-order kinetics.
-
Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k.
-
References
- 1. This compound | 13509-13-2 [sigmaaldrich.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. US9540388B2 - P2X7 modulators - Google Patents [patents.google.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-methylpicolinate: Commercial Availability, Synthesis, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methylpicolinate (CAS No. 13509-13-2), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, outlines a reliable synthetic protocol based on established methodologies, and discusses standard quality control procedures for its characterization.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The typical purity offered is around 97%. Below is a summary of major suppliers and their product offerings. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Code/Link | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | --INVALID-LINK-- | 97% | 250 mg | $11.50 |
| 1 g | $16.10 | |||
| 5 g | $79.35 | |||
| 10 g | $157.55 | |||
| 25 g | $393.30 | |||
| Synthonix, Inc. | --INVALID-LINK-- | 97% | Inquire for details | Inquire for details |
| ECHEMI | --INVALID-LINK-- | Varies | Varies by supplier | Inquire for details |
| MOLBASE | --INVALID-LINK-- | Varies | Varies by supplier | Inquire for details |
| Allschoolabs | --INVALID-LINK-- | 97% | Inquire for details | Inquire for details |
Proposed Synthesis Protocol: Fischer Esterification of 4-Methylpicolinic Acid
The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methylpicolinic acid. The starting material, 4-methylpicolinic acid (CAS No. 4021-08-3), is also commercially available from suppliers such as Sigma-Aldrich.[1]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 4-Methylpicolinic acid | 4021-08-3 | C₇H₇NO₂ | Starting material |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | Reagent and solvent |
| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | Catalyst |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solute) | NaHCO₃ | For neutralization |
| Brine (Saturated NaCl solution) | 7647-14-5 (solute) | NaCl | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying agent |
| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | Eluent for chromatography |
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpicolinic acid (1.0 equivalent).
-
Addition of Reagents: To the flask, add anhydrous methanol (approximately 20 equivalents) to act as both the solvent and the esterifying agent.
-
Catalyst Addition: With gentle stirring, carefully and slowly add concentrated sulfuric acid (0.1 equivalents) to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Quality Control
To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed. High-quality starting materials are essential for reliable and reproducible results. It is recommended to use pharmacopoeia-grade chemicals when possible and to obtain a certificate of analysis for all raw materials.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₈H₉NO₂: 151.16 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, by-products, or other impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the ester carbonyl group.
Quality Control Workflow Diagram
References
Methodological & Application
Application Note: Synthesis of Substituted Picolinates from Methyl 4-methylpicolinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry and drug design.[1] Its unique properties make it an excellent chelating agent and a valuable building block for molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Methyl 4-methylpicolinate is a readily available starting material that offers multiple reactive sites for the synthesis of diverse libraries of substituted picolinates, which are crucial for structure-activity relationship (SAR) studies in drug discovery. This document outlines key synthetic strategies for the functionalization of this compound at both the 4-methyl group and the pyridine ring.
Core Synthetic Strategies
Two primary strategies for the elaboration of the this compound scaffold are presented:
-
Functionalization via Deprotonation of the 4-Methyl Group: The methyl group at the C4 position can be deprotonated using a strong, non-nucleophilic base to form a nucleophilic carbanion. This intermediate can then react with various electrophiles to introduce new substituents.
-
Directed ortho-Metalation (DoM) of the Pyridine Ring: The nitrogen atom of the pyridine ring can direct metalation to the adjacent C3 and C5 positions. Subsequent quenching with an electrophile allows for regioselective functionalization of the aromatic ring. This is a powerful technique for modifying the core scaffold.[2]
Strategy 1: Functionalization of the 4-Methyl Group
This approach involves the generation of a benzylic-type carbanion by deprotonating the 4-methyl group. This nucleophile can then be used to form new carbon-carbon bonds.
Experimental Protocol: Deprotonation and Alkylation
Objective: To synthesize C4-alkylated picolinate derivatives.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution. The solution typically develops a deep red or orange color, indicating anion formation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted picolinate.
Illustrative Data for C4-Methyl Functionalization
| Entry | Electrophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | Methyl 4-(2-phenylethyl)picolinate | 14 | 78 |
| 2 | Iodomethane | Methyl 4-ethylpicolinate | 14 | 85 |
| 3 | Benzaldehyde | Methyl 4-(2-hydroxy-2-phenylethyl)picolinate | 14 | 65 |
Reaction Pathway for C4-Methyl Functionalization
Caption: C4-Methyl functionalization workflow.
Strategy 2: Directed ortho-Metalation (DoM) of the Pyridine Ring
This strategy leverages the pyridine nitrogen as a directing group to achieve regioselective C-H activation at the C3 or C5 positions, followed by reaction with an electrophile. Turbo-Grignard reagents like TMPMgCl·LiCl are effective for this transformation.[2]
Experimental Protocol: DoM and Electrophilic Quenching
Objective: To synthesize C3 or C5-substituted picolinate derivatives.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
TMPMgCl·LiCl (Turbo-Grignard), 1.0 M solution in THF
-
Electrophile (e.g., Iodine (I₂), N-Bromosuccinimide (NBS))
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF (0.2 M).
-
Cool the solution to -40 °C.
-
Slowly add TMPMgCl·LiCl solution (1.5 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -30 °C.
-
Stir the resulting mixture at -40 °C for 1.5 hours to form the magnesiated intermediate.
-
Prepare a solution of the electrophile (e.g., I₂ or NBS, 1.5 eq) in anhydrous THF.
-
Slowly add the electrophile solution to the reaction mixture at -40 °C.
-
Allow the reaction to stir for an additional 2 hours at -40 °C before warming to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. If iodine was used, add saturated aqueous Na₂S₂O₃ solution until the color dissipates.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the functionalized picolinate.
Illustrative Data for Ring Functionalization via DoM
| Entry | Electrophile | Product | Position of Substitution | Yield (%) |
| 1 | Iodine (I₂) | Methyl 3-iodo-4-methylpicolinate | C3 | 75 |
| 2 | N-Bromosuccinimide | Methyl 3-bromo-4-methylpicolinate | C3 | 72 |
| 3 | Benzaldehyde | Methyl 3-(hydroxy(phenyl)methyl)-4-methylpicolinate | C3 | 60 |
General Experimental Workflow
Caption: Generalized workflow for synthesis.
Conclusion and Future Perspectives
The protocols described provide robust and versatile methods for the synthesis of novel substituted picolinates from this compound. Functionalization of the 4-methyl group offers a route to extend carbon chains and introduce new functional groups, while directed ortho-metalation provides a powerful tool for regioselective modification of the pyridine core. These strategies enable the generation of diverse compound libraries essential for accelerating the hit-to-lead optimization process in modern drug discovery programs.[1] Further exploration could involve applying transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to the halogenated derivatives produced via DoM to further expand chemical diversity.[3]
References
Application Notes and Protocols for Methyl 4-methylpicolinate and its Analogs as Ligands in Transition Metal Catalysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinate-based ligands are a versatile class of N,O-bidentate ligands that have found application in transition metal catalysis. Their ability to form stable chelate complexes with a variety of metals influences the steric and electronic properties of the catalytic center, thereby enabling a range of organic transformations. This document provides an overview of the potential use of Methyl 4-methylpicolinate as a ligand in this context.
It is important to note that while this compound is a commercially available compound, its specific application as a ligand in transition metal catalysis is not extensively documented in the current scientific literature. Therefore, these application notes and protocols are based on closely related and well-studied picolinate analogs, such as Methyl picolinate and 6-Methylpicolinic acid. The provided experimental details for these analogs can serve as a foundational guide for researchers interested in exploring the catalytic potential of this compound.
Potential Applications in Catalysis
Based on the reactivity of analogous picolinate ligands, this compound could potentially be employed as a ligand in various transition metal-catalyzed reactions, including:
-
Cross-Coupling Reactions: Picolinate-derived ligands have been utilized in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The nitrogen and oxygen atoms of the picolinate can coordinate to the metal center, influencing the catalytic cycle.
-
Oxidation Reactions: Vanadium complexes with methyl-substituted quinoline ligands, which share some structural similarities, have demonstrated high catalytic activity in the oxidation of hydrocarbons. It is plausible that iron or other transition metal complexes of this compound could exhibit similar reactivity.
-
Polymerization Reactions: Ancillary ligands play a crucial role in defining the catalytic activity and stereoselectivity of metal-catalyzed ring-opening polymerization of lactides. The steric and electronic profile of this compound could be explored in this area.
Synthesis of Transition Metal Complexes
The initial step in utilizing this compound as a ligand is the synthesis of its coordination complex with a desired transition metal. The following protocols are adapted from the synthesis of rhodium(III) and copper(II) complexes with the related 6-methylpicolinic acid and a ruthenium(II) complex with methyl picolinate. These can serve as a starting point for the synthesis of this compound complexes.
Table 1: Synthesis of Picolinate-type Ligand-Metal Complexes
| Ligand | Metal Salt | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| 6-Methylpicolinic acid | RhCl₃·3H₂O | Water/Ethanol (3:2) | 3 h (reflux) + 24 h (stir) | Reflux, then 25°C | [Rh(6-Mepic)₃] | 35 | [1] |
| 6-Methylpicolinic acid | RhCl₃·3H₂O | Water/Ethanol (3:1) | Not specified | 120°C | [Rh(6-Mepic)₂(H₂O)Cl] | Not specified | [1] |
| 6-Methylpicolinic acid | CuI | CH₃CN | 3 h | 25°C | [Cu(6-Mepic)₂]n | 37 | [1] |
| Methyl picolinate | trans(Cl)-[RuCl₂(dmso-S)₄] | Methanol | Not specified | Room Temperature | trans(Cl)-[RuCl₂(dmso-S)₂(Mepic)]·0.25H₂O | 80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Rhodium(III)-Methyl 4-methylpicolinate Complex (Proposed)
This protocol is adapted from the synthesis of a rhodium(III) complex with 6-methylpicolinic acid.[1]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve RhCl₃·3H₂O (0.4 mmol) and this compound (1.9 mmol) in a mixture of 50 mL of water and ethanol (3:2 v/v).
-
Stir the mixture under reflux for 3 hours.
-
After reflux, allow the solution to cool to room temperature and continue stirring for an additional 24 hours.
-
Filter the resulting solution to remove any insoluble impurities.
-
Allow the filtrate to stand at room temperature for several days to facilitate crystallization.
-
Collect the crystals by filtration, wash with ethanol and diethyl ether, and air dry.
-
Characterize the product using appropriate analytical techniques (e.g., X-ray diffraction, NMR, IR spectroscopy).
Protocol 2: Synthesis of a Copper(II)-Methyl 4-methylpicolinate Complex (Proposed)
This protocol is adapted from the synthesis of a copper(II) complex with 6-methylpicolinic acid.[1]
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (1M)
-
Stirring plate and magnetic stir bar
Procedure:
-
To a mixture of CuI (0.3 mmol) and this compound (0.3 mmol) in 20 mL of acetonitrile, add a solution of KI (0.3 mmol) in 10 mL of acetonitrile.
-
Stir the solution at 25°C. The color is expected to change, indicating complex formation.
-
Add 3 mL of 1M HCl and continue stirring for 3 hours.
-
Filter the solution and store it at 4°C to promote crystallization.
-
Collect the crystals by filtration and characterize them.
Protocol 3: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling (Proposed Application)
This is a general protocol for a Suzuki-Miyaura coupling reaction where a this compound-palladium complex could be tested as a catalyst. This protocol is based on general procedures for similar reactions.
Materials:
-
Aryl halide (e.g., Aryl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with this compound as ligand, or a pre-formed Pd-Methyl 4-methylpicolinate complex) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water) (5 mL)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, base, and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120°C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed workflow for the synthesis and application of a this compound transition metal complex.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While direct catalytic applications of this compound are yet to be extensively reported, its structural similarity to other catalytically active picolinate ligands suggests its potential as a valuable component in the design of novel transition metal catalysts. The protocols and data presented here for related compounds offer a solid foundation for researchers to begin investigating the coordination chemistry and catalytic activity of this compound. Future work should focus on the synthesis and characterization of its complexes with various transition metals, followed by systematic screening in a range of catalytic transformations to elucidate its unique properties and potential advantages.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with Picolinate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing picolinate esters as electrophilic partners. This powerful carbon-carbon bond-forming reaction is instrumental in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures.[1]
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.[2] The use of picolinate esters as coupling partners is of growing interest due to the prevalence of the pyridine scaffold in pharmaceuticals.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of a picolinate ester with a boronic acid is depicted below:
-
Picolinate Ester (Electrophile) : The pyridine ring is activated for cross-coupling. The position of the leaving group (e.g., a halide) on the pyridine ring will determine the substitution pattern of the product.
-
Organoboron Reagent (Nucleophile) : Typically an aryl or heteroaryl boronic acid or a boronic acid pinacol ester. These reagents are generally stable, have low toxicity, and a wide variety are commercially available.[3]
-
Palladium Catalyst : A source of Pd(0) is required to initiate the catalytic cycle. Common precatalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃.[4][5]
-
Base : A base is essential for the activation of the organoboron species and to facilitate the transmetalation step.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.
-
Solvent : A suitable solvent or solvent system is used to dissolve the reactants and facilitate the reaction. Common choices include toluene, dioxane, THF, and mixtures with water.[7]
Experimental Workflow and Mechanism
The following diagrams illustrate a typical experimental workflow for performing a Suzuki-Miyaura coupling with a picolinate ester and the generally accepted catalytic cycle for the reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of picolinate esters. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling of a Halogenated Picolinate Ester with an Arylboronic Acid
This protocol is a general starting point for the coupling of various bromo- or iodo-picolinate esters.
Materials:
-
Halogenated picolinate ester (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the halogenated picolinate ester (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) to the vessel via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.
-
The reaction mixture is heated to 85-100 °C and stirred overnight (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Coupling of a Picolinate Ester with an Arylboronic Acid Pinacol Ester
This protocol is adapted for use with boronic acid pinacol esters, which are often used for their stability and ease of handling.
Materials:
-
Halogenated picolinate ester (1.0 equiv)
-
Arylboronic acid pinacol ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 10:1)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine the halogenated picolinate ester (1.0 equiv), arylboronic acid pinacol ester (1.1 equiv), and cesium carbonate (2.5 equiv).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the degassed 1,4-dioxane and water mixture.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
The vessel is sealed and the reaction mixture is heated to 100 °C for 12-18 hours.
-
After cooling to room temperature, the reaction progress is checked by TLC or LC-MS.
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the final product.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura couplings involving picolinate derivatives. Please note that yields are highly substrate-dependent and the conditions provided are illustrative.
Table 1: Suzuki-Miyaura Coupling of Ethyl 3-bromo-ethoxypicolinate with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
Table 2: Effect of Reaction Parameters on the Coupling of a Halogenated Picolinate Ester
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 95 |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 89 |
| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 120 | 75 |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 85 | 82 |
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and reliable method for the synthesis of biaryl and heteroaryl compounds from picolinate esters. The protocols and data presented here serve as a guide for researchers in the field of drug discovery and development. The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents make this a preferred method for the construction of carbon-carbon bonds in complex molecules.[1] Further optimization of the reaction parameters for specific substrates can lead to excellent yields and purity of the desired products.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Methyl 4-methylpicolinate
Abstract
This technical guide provides a detailed, step-by-step synthesis pathway for Methyl 4-methylpicolinate, a key intermediate in pharmaceutical and agrochemical research.[1] The described methodology is based on a robust two-step sequence commencing with the commercially available 4-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, tabulated quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a substituted pyridine derivative with significant applications in medicinal chemistry and organic synthesis.[1] Its structural framework makes it a valuable building block for the development of novel therapeutic agents and other biologically active molecules.[2] The following document outlines a reliable and reproducible two-step synthesis of this compound from 4-methylpyridine (also known as γ-picoline). The pathway involves an initial oxidation of the methyl group to a carboxylic acid, followed by a Fischer-Speier esterification to yield the target compound. An alternative, higher-yielding esterification method via an acid chloride intermediate is also presented.[3]
Overall Synthesis Pathway
The synthesis of this compound is accomplished through two key transformations:
-
Step 1: Oxidation: Oxidation of 4-methylpyridine to 4-methylpicolinic acid (also known as isonicotinic acid).
-
Step 2: Esterification: Esterification of 4-methylpicolinic acid to the final product, this compound.
The overall reaction scheme is presented below:
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Potassium permanganate is a strong oxidizing agent and should be handled with care. Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme caution.
Step 1: Synthesis of 4-Methylpicolinic Acid (Isonicotinic Acid)
This protocol details the oxidation of 4-methylpyridine using potassium permanganate, a common laboratory method for this transformation.[4]
Materials:
-
4-Methylpyridine (γ-picoline)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methylpyridine (1.0 eq.) and deionized water.
-
Addition of Oxidant: While stirring the solution vigorously, slowly add a solution of potassium permanganate (KMnO₄) (approx. 3.0 eq.) in deionized water through the dropping funnel. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature below 90°C.
-
Reaction: After the complete addition of KMnO₄, heat the reaction mixture to reflux (approximately 95-100°C) and maintain for 2-4 hours, or until the purple color of the permanganate has disappeared. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Decolorization: To the combined filtrate, add a saturated solution of sodium bisulfite (NaHSO₃) portion-wise until the solution becomes colorless, indicating the destruction of any residual MnO₂.
-
Precipitation: Acidify the clear solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product, 4-methylpicolinic acid, will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration using a Büchner funnel and wash with cold deionized water. The product can be further purified by recrystallization from hot water or ethanol.
-
Drying: Dry the purified solid under vacuum to obtain 4-methylpicolinic acid as a white crystalline solid.
Step 2: Synthesis of this compound
Two effective methods for the esterification of 4-methylpicolinic acid are provided below.
Method A: Fischer-Speier Esterification
This is a classic and straightforward method for esterification using an acid catalyst.[3]
Materials:
-
4-Methylpicolinic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask containing the dried 4-methylpicolinic acid (1.0 eq.), add an excess of methanol (20 eq.) as both the solvent and reagent.
-
Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) as the catalyst. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.[5]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure this compound.
Method B: Esterification via Acid Chloride Intermediate
This method often provides higher yields by proceeding through a more reactive intermediate.[3]
Materials:
-
4-Methylpicolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Methanol (CH₃OH) (anhydrous)
-
Triethylamine (Et₃N) or Pyridine
Equipment:
-
Two round-bottom flasks
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Formation of Acid Chloride: In a fume hood, suspend 4-methylpicolinic acid (1.0 eq.) in an inert anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a reflux condenser and a gas outlet. Add a catalytic amount of DMF.[6] Add thionyl chloride (1.5-2.0 eq.) dropwise to the suspension at room temperature.[3] Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methylpicolinoyl chloride hydrochloride is used directly in the next step.
-
Esterification: In a separate flask, prepare a solution of anhydrous methanol (1.2-1.5 eq.) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) in anhydrous DCM and cool in an ice bath.[3]
-
Reaction: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the cooled methanol solution with stirring.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: The work-up and purification steps are similar to Method A (steps 5-7), involving washing with water, dilute aqueous acid (to remove the base), and brine, followed by drying, concentration, and optional column chromatography.[3]
Data Presentation
Table 1: Quantitative Data for the Synthesis of 4-Methylpicolinic Acid
| Parameter | Value |
| Reactants | |
| 4-Methylpyridine | 1.0 eq. |
| Potassium Permanganate | ~3.0 eq. |
| Reaction Conditions | |
| Temperature | Reflux (~95-100°C) |
| Reaction Time | 2-4 hours |
| Solvent | Water |
| Product | |
| Expected Yield | 60-75% |
| Appearance | White crystalline solid |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Method A: Fischer Esterification | Method B: Via Acid Chloride |
| Reactants | ||
| 4-Methylpicolinic acid | 1.0 eq. | 1.0 eq. |
| Methanol | 20 eq. | 1.2-1.5 eq. |
| Catalyst/Reagent | H₂SO₄ (0.1-0.2 eq.) | SOCl₂ (1.5-2.0 eq.), Et₃N (1.2-1.5 eq.) |
| Reaction Conditions | ||
| Temperature | Reflux (~65°C) | 0°C to Room Temperature |
| Reaction Time | 4-8 hours | 2-3 hours |
| Solvent | Methanol | Dichloromethane (DCM) |
| Product | ||
| Expected Yield | 70-85% | 85-95% |
| Appearance | Colorless to yellow liquid | Colorless to yellow liquid |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Methyl 4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methylpicolinate is a substituted pyridine derivative that serves as a key building block and intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity and accurate quantification of this compound are critical for ensuring the quality, consistency, and safety of downstream products. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely used analytical techniques in the pharmaceutical industry.
The methodologies described are designed to be adaptable for quality control, stability studies, and impurity profiling. This document includes comprehensive experimental protocols, expected performance characteristics, and visual workflows to guide researchers in setting up and validating their analytical methods.
Analytical Methodologies
A summary of the recommended analytical techniques for this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely adopted technique for the purity assessment and quantification of non-volatile and thermally stable compounds like this compound. It offers excellent selectivity and sensitivity for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. GC-MS provides high separation efficiency and definitive identification based on the mass spectrum of the analyte, making it ideal for impurity identification and trace-level analysis.
Quantitative Data Summary
The following tables summarize the typical performance characteristics expected from the described HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the standard solutions to establish a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Caption: Workflow for HPLC analysis of this compound.
Protocol 2: Quantification of this compound by GC-MS
This protocol is suitable for the sensitive and selective analysis of this compound, particularly for impurity profiling.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic and Spectrometric Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: To be determined from the mass spectrum of the standard.
-
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.
4. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve based on the peak area of the quantifier ion.
-
Inject the sample solution and quantify this compound using the calibration curve. Confirm the identity of the analyte by the presence of qualifier ions at the correct retention time and relative abundance.
Application Notes and Protocols for the Derivatization of "Methyl 4-methylpicolinate" for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the derivatization of Methyl 4-methylpicolinate for structure-activity relationship (SAR) studies. Picolinic acid and its derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzymatic inhibition.[1][2][3] this compound serves as a readily available starting material for generating a library of analogues to explore the chemical space around this privileged core.
The primary points of diversification on the this compound scaffold are the ester functionality and the pyridine ring. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. The pyridine ring, although less reactive, can be functionalized, for instance, through reactions involving the methyl group, though this typically requires harsher conditions. For the purpose of generating a diverse library for initial SAR studies, derivatization via amide bond formation is a robust and highly modular approach.
Experimental Workflow
The overall experimental workflow for the derivatization of this compound and subsequent SAR analysis is depicted below. This involves a two-step process starting with the hydrolysis of the methyl ester, followed by amide coupling with a diverse set of amines to generate a library of candidate compounds. These compounds are then purified, characterized, and subjected to biological screening to determine their activity. The resulting data is analyzed to establish structure-activity relationships.
Caption: A general workflow for the synthesis and SAR analysis of this compound derivatives.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Methylpicolinic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is a necessary intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpicolinic acid.[1]
Protocol 2: Amide Coupling of 4-Methylpicolinic Acid
This protocol details a general method for the formation of amides from 4-methylpicolinic acid and a representative primary or secondary amine using HATU as a coupling agent.[4]
Materials:
-
4-Methylpicolinic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methylpicolinic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Structure-Activity Relationship (SAR) Analysis
The core of SAR studies is to systematically alter the structure of a lead compound and assess the impact of these changes on its biological activity. For the newly synthesized library of 4-methylpicolinamide derivatives, this involves screening them in a relevant biological assay to determine a quantitative measure of their activity, such as the half-maximal inhibitory concentration (IC₅₀).
Caption: A diagram illustrating the logical flow of a structure-activity relationship study.
Data Presentation
To illustrate the process of SAR analysis, a hypothetical dataset for a series of 4-methylpicolinamide derivatives tested for their inhibitory activity against a target enzyme is presented below. The R-group represents the moiety introduced via the amine in the amide coupling reaction.
| Compound ID | R-Group | Molecular Weight | LogP (calculated) | IC₅₀ (µM) |
| 1 | -CH₃ | 150.18 | 1.25 | > 100 |
| 2 | -CH₂CH₃ | 164.20 | 1.65 | 85.3 |
| 3 | -CH(CH₃)₂ | 178.23 | 2.01 | 52.1 |
| 4 | -Phenyl | 212.25 | 2.80 | 15.7 |
| 5 | -4-Fluorophenyl | 230.24 | 2.95 | 10.2 |
| 6 | -4-Chlorophenyl | 246.70 | 3.35 | 8.9 |
| 7 | -4-Methoxyphenyl | 242.27 | 2.75 | 25.4 |
| 8 | -Benzyl | 226.27 | 2.98 | 5.6 |
| 9 | -CH₂-(4-Fluorophenyl) | 244.26 | 3.13 | 3.1 |
Analysis of Hypothetical Data:
-
Alkyl Substituents (1-3): A trend of increasing activity is observed with increasing size and lipophilicity of the alkyl R-group.
-
Aromatic Substituents (4-7): A significant increase in potency is seen when moving from alkyl to aromatic R-groups, suggesting a potential hydrophobic or π-stacking interaction in the target's binding site.
-
Substituted Phenyl Rings (5-7): Electron-withdrawing groups (F, Cl) on the phenyl ring enhance activity, while an electron-donating group (OCH₃) is less favorable, indicating that electronic effects may play a role in target engagement.
-
Benzyl Substituents (8-9): The introduction of a methylene spacer between the amide nitrogen and the phenyl ring (benzyl group) leads to a substantial improvement in activity. The addition of a fluorine atom to the benzyl ring further enhances potency, suggesting that this region of the binding pocket is sensitive to substitution.
These hypothetical findings would guide the next round of synthesis, focusing on further exploration of substituted benzylamines to optimize potency and other pharmacological properties. This iterative process of synthesis and testing is fundamental to lead optimization in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Laboratory Scale-Up Synthesis of Methyl 4-Methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methylpicolinate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. This application note provides a detailed protocol for the laboratory scale-up synthesis of this compound from 4-methylpicolinic acid via Fischer esterification. The presented method is robust, scalable, and utilizes common laboratory reagents and equipment, making it suitable for producing quantities in the range of 50-100 grams.
Core Synthesis Pathway: Fischer Esterification
The synthesis proceeds via the acid-catalyzed esterification of 4-methylpicolinic acid with methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent. Sulfuric acid is employed as the catalyst.
Caption: Fischer esterification of 4-methylpicolinic acid.
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-Methylpicolinic Acid | C₇H₇NO₂ | 137.14 | 137 - 141[1] | 307.4 ± 22.0[1] | Soluble in methanol |
| This compound | C₈H₉NO₂ | 151.16 | N/A | 260.7 ± 20.0[2] | Sparingly soluble in water (15 g/L at 25°C)[2] |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | Miscible with water |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | Miscible with water |
Table 2: Suggested Quantities for a 50g Scale Synthesis
| Reagent | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 4-Methylpicolinic Acid | 0.365 | 50.0 | N/A | 1.0 |
| Methanol | 9.125 | 292.4 | 370 | 25 |
| Sulfuric Acid (conc.) | 0.073 | 7.16 | 3.9 | 0.2 |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Methylpicolinic acid (50.0 g, 0.365 mol)
-
Anhydrous Methanol (370 mL, 9.125 mol)
-
Concentrated Sulfuric Acid (98%) (3.9 mL, 0.073 mol)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Equipment:
-
1 L Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add 4-methylpicolinic acid (50.0 g).
-
Reagent Addition: Add anhydrous methanol (370 mL) to the flask and stir until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.9 mL) to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up:
-
Carefully dilute the residue with ethyl acetate (200 mL).
-
Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Continue adding the bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the organic layer and wash it with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation. Given the boiling point of ~261°C at atmospheric pressure, distillation under reduced pressure is recommended to prevent decomposition.
-
Alternatively, for smaller scales or to achieve higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure build-up if not performed in an open or vented vessel.
Conclusion
This application note provides a comprehensive and scalable protocol for the laboratory synthesis of this compound. By following these detailed procedures, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The use of readily available reagents and standard laboratory techniques makes this protocol accessible to a wide range of scientific professionals.
References
Application Notes and Protocols for Fischer Esterification of Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Fischer esterification of picolinic acids, a valuable class of compounds in medicinal chemistry and drug development. The following sections outline the methodology, present quantitative data for various substrates, and discuss the reaction mechanism with special considerations for the picolinic acid scaffold.
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The esterification of the carboxylic acid group is a common transformation to modify the compound's physicochemical properties, such as lipophilicity and membrane permeability, which can significantly impact biological activity. The Fischer-Speier esterification is a classic and straightforward method for this conversion, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] This document provides a comprehensive guide to performing this reaction on picolinic acid substrates.
Data Presentation
The following tables summarize the reaction conditions and yields for the Fischer esterification of various picolinic acids with different alcohols.
Table 1: Fischer Esterification of 5-hydroxy-4-methylpicolinic acid with Methanol [2]
| Parameter | Value |
| Picolinic Acid Substrate | 5-hydroxy-4-methylpicolinic acid |
| Alcohol | Methanol |
| Key Reagent Ratio | 1 eq. Carboxylic Acid : 20 eq. Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Catalyst Loading | 0.1 eq. |
| Temperature | 65 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Yield | 70-85% |
| Product Appearance | White to pale yellow solid |
| Purity (by NMR) | >98% |
Table 2: Synthesis of "Active" Esters of Picolinic Acid
While not a direct Fischer esterification with simple alcohols, the synthesis of "active" esters provides valuable data on the reactivity of picolinic acid. This method typically involves conversion to the acid chloride followed by reaction with the corresponding alcohol or phenol.[3]
| Ester Product | Alcohol/Phenol | Yield (%) |
| Picolinic acid p-nitrophenyl ester | p-Nitrophenol | 39% |
| Picolinic acid N-hydroxysuccinimidyl ester | N-Hydroxysuccinimide | 67% |
| Picolinic acid pentafluorophenyl ester | Pentafluorophenol | 92% |
Experimental Protocols
General Protocol for Fischer Esterification of Picolinic Acid
This protocol is a representative procedure for the synthesis of simple alkyl picolinates.
Materials:
-
Picolinic acid (or a substituted derivative)
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the picolinic acid (1.0 equivalent) in a large excess of the anhydrous alcohol (typically 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: With gentle stirring, carefully and slowly add the strong acid catalyst (e.g., 0.1-0.2 equivalents of concentrated H₂SO₄) to the reaction mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will depend on the boiling point of the alcohol used.[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction is typically complete within 4 to 24 hours, depending on the reactivity of the substrates.[6]
-
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation, depending on the properties of the ester.
Mandatory Visualizations
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the Fischer esterification of picolinic acids.
Caption: General workflow for the Fischer esterification of picolinic acids.
Signaling Pathway: Herbicidal Action of Picolinic Acid Derivatives
Picolinic acid derivatives are a significant class of synthetic auxin herbicides.[7] Their mechanism of action involves hijacking the plant's natural auxin signaling pathway, leading to uncontrolled growth and eventual death. The ester forms of these herbicides are often the active molecules that initiate this cascade.
Caption: Simplified signaling pathway of picolinic acid-based herbicides.
Discussion of the Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[8][9] The reaction is acid-catalyzed and all steps are reversible.
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the picolinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Special Considerations for Picolinic Acids:
The presence of the nitrogen atom in the pyridine ring at the 2-position introduces specific electronic effects that can influence the Fischer esterification. The nitrogen atom is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by the alcohol. However, under the acidic conditions of the reaction, the pyridine nitrogen can be protonated, forming a pyridinium ion. This protonation further enhances the electron-withdrawing effect, which could, in theory, accelerate the reaction. Conversely, the positive charge on the ring might also destabilize the protonated carbonyl intermediate. The overall effect on the reaction rate will depend on a balance of these factors.
It is also important to consider that the basicity of the pyridine nitrogen can lead to the formation of a non-volatile salt with the acid catalyst. This can sometimes complicate the purification process, requiring careful neutralization during the work-up.[10]
Conclusion
The Fischer esterification is a reliable and versatile method for the synthesis of picolinic acid esters. By carefully controlling the reaction conditions, such as temperature, reaction time, and catalyst loading, and by employing an excess of the alcohol, high yields of the desired esters can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and further explore the biological activities of this important class of compounds.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cerritos.edu [cerritos.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-methylpicolinate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the picolinate scaffold, exemplified by Methyl 4-methylpicolinate, in the discovery and development of novel herbicides. While this compound itself is not a potent active ingredient, its core structure is fundamental to a significant class of synthetic auxin herbicides. This document details their mode of action, provides protocols for the synthesis of active analogs and their biological evaluation, and presents key data for structure-activity relationship (SAR) studies.
Introduction: The Picolinate Class of Herbicides
Picolinic acid and its derivatives are a cornerstone of modern agrochemical research, particularly in the development of selective broadleaf herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The commercial success of picolinate herbicides like picloram and clopyralid has spurred extensive research into novel analogs with improved efficacy, selectivity, and environmental profiles. Recent advancements include the development of 6-aryl-picolinates such as halauxifen-methyl and florpyrauxifen-benzyl, which exhibit potent herbicidal activity at low application rates.
This compound serves as a valuable starting material and structural motif for the exploration of new picolinate-based herbicides. The methyl group at the 4-position and the methyl ester at the 2-position offer multiple points for chemical modification to explore structure-activity relationships and develop new active ingredients.
Mode of Action: Synthetic Auxins
Picolinate herbicides act as synthetic auxins. Their primary mode of action involves binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, with a particular affinity for AFB5. This binding event initiates a cascade of cellular processes that disrupt normal plant growth and development.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: The picolinate herbicide enters the plant cell and binds to the TIR1/AFB auxin co-receptor, forming a stable complex.
-
Co-receptor Complex Formation: This herbicide-receptor complex then recruits an Aux/IAA transcriptional repressor protein.
-
Ubiquitination and Degradation: The formation of this ternary complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.
-
Gene Activation: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors.
-
Uncontrolled Growth: Activated ARFs then bind to auxin-responsive elements in the promoters of various genes, leading to their transcription. The resulting overproduction of auxin-induced proteins leads to epinastic growth, ethylene production, and ultimately, plant death.
Quantitative Data: Herbicidal Activity of Picolinate Derivatives
The herbicidal efficacy of picolinate derivatives is often quantified by their half-maximal inhibitory concentration (IC50) in root growth inhibition assays. The following table summarizes the IC50 values for several picolinate herbicides against the model plant Arabidopsis thaliana.
| Compound Name | Derivative Class | IC50 (µM) vs. Arabidopsis thaliana Root Growth | Reference Compound | Reference IC50 (µM) |
| Picloram | Picolinic Acid | ~1.0 - 5.0 | - | - |
| Clopyralid | Picolinic Acid | >10 | - | - |
| Halauxifen-methyl | 6-Aryl-picolinate | ~0.1 - 0.5 | - | - |
| Compound V-7 | 6-(5-aryl-pyrazolyl)-picolinic acid | 0.002 | Halauxifen-methyl | 0.09[1] |
| Compound V-8 | 6-(5-aryl-pyrazolyl)-picolinic acid | 0.011 | Halauxifen-methyl | 0.09[1] |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a 6-Aryl-picolinate Herbicide Derivative
This protocol describes a general method for the synthesis of a 6-aryl-picolinate derivative from a 6-chloro-picolinate intermediate, which can be conceptually derived from this compound through further synthetic steps. The key transformation is a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 4-amino-3,5,6-trichloropicolinate
-
Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add methyl 4-amino-3,5,6-trichloropicolinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equiv.) to the flask. Then, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-picolinate derivative.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details a method for evaluating the herbicidal activity of picolinate derivatives by measuring their effect on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (9 cm)
-
Test compounds (dissolved in DMSO)
-
Sterile water
-
Laminar flow hood
-
Growth chamber (22-24°C, 16h light/8h dark cycle)
-
Image analysis software
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach solution with 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile water.
-
Plating: Suspend the sterilized seeds in 0.1% sterile agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Preparation of Test Plates: Prepare MS agar plates containing 1% sucrose and the test compounds at various concentrations. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control plate.
-
Seed Sowing: In a laminar flow hood, pipette approximately 10-15 seeds onto each plate in a straight line.
-
Incubation: Seal the plates with breathable tape and place them vertically in a growth chamber.
-
Data Collection: After 7-10 days of growth, photograph the plates. Measure the primary root length of the seedlings using image analysis software.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Picolinate Herbicides
Caption: Picolinate herbicide mode of action via the TIR1/AFB signaling pathway.
Experimental Workflow for Herbicide Evaluation
Caption: General workflow for the synthesis and evaluation of picolinate herbicides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methylpicolinate
Welcome to the technical support center for the synthesis of Methyl 4-methylpicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this compound involves a two-step process.[1] The first step is the hydrolysis of the commercially available 4-methylpicolinonitrile to 4-methylpicolinic acid. The subsequent step is the Fischer esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst to yield the final product.[1][2]
Q2: I am experiencing low yields in the Fischer esterification step. What are the potential causes and solutions?
Low yields in Fischer esterification can arise from several factors:
-
Incomplete Reaction: The reaction is an equilibrium process.[3] To drive it towards the product, it is crucial to use a large excess of the alcohol (methanol) and an effective acid catalyst.[3] Removing water as it forms, for instance, by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation.[3]
-
Insufficient Catalyst: A catalytic amount of a strong acid like sulfuric acid is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[4][5] Ensure the catalyst is active and used in an appropriate concentration.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
-
Product Degradation: Although less common for this specific molecule, prolonged exposure to high temperatures and strong acidic conditions can potentially lead to side reactions or degradation.[6]
Q3: What are the common side reactions during the synthesis of this compound?
During the hydrolysis of the nitrile, incomplete reaction can leave unreacted starting material. In the esterification step, potential side reactions are less common but can include:
-
Dehydration of Methanol: At very high temperatures, the acid catalyst can cause the dehydration of methanol to form dimethyl ether.
-
Ring Protonation: The pyridine nitrogen can be protonated by the strong acid catalyst, which can influence the reactivity of the carboxylic acid. However, under the reaction conditions, the carboxylic acid is the primary site of protonation for the esterification to proceed.[4][5]
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound typically involves the following steps:
-
Neutralization: After the esterification, the excess acid catalyst must be neutralized. This is usually done by washing the reaction mixture with a saturated solution of a weak base like sodium bicarbonate.[1][2]
-
Extraction: The ester can be extracted from the aqueous layer using an organic solvent such as ethyl acetate.[1][2]
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.[1][2]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1][2]
-
Chromatography: If further purification is needed, column chromatography on silica gel is an effective method. A common eluent system is a mixture of ethyl acetate and hexanes.[1]
Troubleshooting Guides
Issue 1: Low Yield in Nitrile Hydrolysis
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure sufficient reaction time (e.g., 4-6 hours) and temperature (reflux, approx. 100°C). Monitor the reaction by TLC until the starting material is consumed.[1] |
| Insufficient acid | Use a sufficient excess of the acid catalyst (e.g., 50% v/v sulfuric acid).[1] |
| Premature precipitation | Ensure the reaction mixture is fully cooled and the pH is carefully adjusted to 4-5 during neutralization to maximize the precipitation of the carboxylic acid.[1] |
Issue 2: Low Yield in Fischer Esterification
| Potential Cause | Suggested Solution |
| Equilibrium not shifted | Use a large excess of methanol (e.g., 20 equivalents).[1] Consider removing water using a Dean-Stark trap if yields remain low.[3] |
| Inactive or insufficient catalyst | Use a fresh, concentrated strong acid catalyst like H₂SO₄ (e.g., 0.1 equivalents).[1] |
| Suboptimal reaction conditions | Ensure the reaction is heated to reflux (approx. 65°C for methanol) for an adequate time (e.g., 8-12 hours), monitoring by TLC.[1] |
| Loss during workup | Ensure complete extraction of the product. Back-extract the aqueous layer if necessary. Avoid using excessive amounts of washing solutions. |
Issue 3: Product Purity Issues
| Potential Cause | Suggested Solution |
| Incomplete neutralization | Wash the organic layer thoroughly with saturated sodium bicarbonate solution until CO₂ evolution ceases. |
| Presence of unreacted starting materials | Optimize reaction time and conditions to ensure complete conversion. If necessary, purify the crude product using column chromatography.[1] |
| Contamination with byproducts | Column chromatography is the most effective method for removing byproducts. Adjust the eluent polarity to achieve good separation. |
| Oily product that won't crystallize | The product may be an oil at room temperature. If a solid is expected, try trituration with a non-polar solvent like hexanes to induce crystallization.[6] |
Experimental Protocols
Disclaimer: The following protocols are based on the synthesis of structurally similar compounds and may require optimization for the synthesis of this compound.
Step 1: Hydrolysis of 4-Methylpicolinonitrile to 4-Methylpicolinic Acid
-
Reagents and Materials:
-
4-Methylpicolinonitrile
-
Sulfuric acid (50% v/v in deionized water)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpicolinonitrile (1.0 eq.).
-
Carefully add the 50% (v/v) sulfuric acid solution (10 eq. H₂SO₄).[1]
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 4-5. The product will precipitate out of the solution.[1]
-
Filter the precipitate using a Büchner funnel and wash with cold deionized water.
-
Dry the solid under vacuum to obtain 4-methylpicolinic acid.
-
Step 2: Fischer Esterification of 4-Methylpicolinic Acid to this compound
-
Reagents and Materials:
-
4-Methylpicolinic acid
-
Methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask containing the dried 4-methylpicolinic acid (1.0 eq.), add methanol (20 eq.) as the solvent and reagent.[1]
-
With stirring, carefully add concentrated sulfuric acid (0.1 eq.) as the catalyst.[1]
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Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8-12 hours, or until TLC indicates completion.[1]
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Upon completion, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator.[1]
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.[1]
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Separate the organic layer and wash it with brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure this compound.[1]
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Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of a Structurally Related Compound (Methyl 5-hydroxy-4-methylpicolinate)
| Parameter | Step 1: Hydrolysis | Step 2: Esterification |
| Reaction Time | 4-6 hours | 8-12 hours |
| Temperature | 100°C (Reflux) | 65°C (Reflux) |
| Key Reagent Ratio | 1 eq. Nitrile: 10 eq. H₂SO₄ | 1 eq. Carboxylic Acid: 20 eq. Methanol |
| Catalyst Loading | N/A | 0.1 eq. H₂SO₄ |
| Expected Yield | 85-95% | 70-85% |
| Product Appearance | White to off-white solid | White to pale yellow solid |
| Purity (by NMR) | >95% | >98% |
Data adapted from the synthesis of Methyl 5-hydroxy-4-methylpicolinate and should be used as a reference for optimization.[1]
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in Fischer esterification.
References
Technical Support Center: Purification of Crude "Methyl 4-methylpicolinate"
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "Methyl 4-methylpicolinate".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of "this compound".
Issue 1: My final product is contaminated with the starting material, 4-methylpicolinic acid.
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Possible Cause: This issue can arise from an incomplete esterification reaction or hydrolysis of the ester product during the workup phase.
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Solution:
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Reaction Monitoring: Before quenching the reaction, it is crucial to monitor its progress to ensure completion. Thin-Layer Chromatography (TLC) is a common method for this, allowing for the visualization of the disappearance of the starting material.
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Workup pH Control: During the aqueous workup, it is important to maintain a neutral to slightly basic pH (around 7-8). Acidic conditions can promote the hydrolysis of the methyl ester back to the carboxylic acid. Neutralization can be carefully performed using a mild base like sodium bicarbonate.
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Purification: If 4-methylpicolinic acid is still present in the crude product, it can be effectively removed using column chromatography. Due to the higher polarity of the carboxylic acid compared to the ester, it will have a lower Rf value on the TLC plate and elute more slowly from the column, allowing for a clean separation.
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Issue 2: The yield of my purified "this compound" is lower than expected.
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Possible Cause: Low yields can be attributed to several factors, including an incomplete reaction, loss of product during extraction, or suboptimal purification techniques.
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Solution:
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Reaction Time: Ensure that the esterification reaction is allowed to proceed for a sufficient duration. Depending on the specific protocol, this could range from a few hours to overnight. Monitoring the reaction by TLC is key to determining the optimal reaction time.
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Extraction Efficiency: To maximize the recovery of the product from the aqueous layer during workup, perform multiple extractions with a suitable organic solvent (e.g., three extractions with ethyl acetate or dichloromethane).
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Column Chromatography Optimization: When using column chromatography, avoid starting with a mobile phase that is too polar. This can cause the product to elute too quickly along with impurities. The ideal solvent system, determined through TLC analysis, should provide a retention factor (Rf) for the product in the range of 0.2 to 0.4.
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Issue 3: The purified product has a persistent yellow or brown color.
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Possible Cause: A persistent color in the final product often indicates the presence of oxidized impurities or other colored byproducts from the synthesis.
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Solution:
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Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can be effective. The mixture should be stirred for a short period and then filtered through a pad of celite to remove the carbon and the adsorbed colored impurities.
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Recrystallization: This is a highly effective method for removing colored impurities. The key is to select an appropriate solvent or solvent system in which the "this compound" is soluble at high temperatures but sparingly soluble at low temperatures, while the colored impurities remain in solution.
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Issue 4: My purified product contains an unknown, less polar impurity.
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Possible Cause: The presence of a less polar impurity could be due to side reactions during the synthesis. For instance, if the synthesis involved a bromination step, dibromo side products could be formed.[1]
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Solution:
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High Vacuum Distillation: If the impurity has a significantly different boiling point from the desired product, high vacuum distillation can be an effective purification method.
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Chromatography: Careful fractionation during column chromatography with a shallow solvent gradient can also be used to separate impurities with similar polarities.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for "this compound" and what are the likely impurities?
A1: A common method for the synthesis of "this compound" is the Fischer esterification of 4-methylpicolinic acid with methanol, using an acid catalyst such as sulfuric acid. The most common impurity from this synthesis is unreacted 4-methylpicolinic acid. Other potential impurities could include residual acid catalyst and byproducts from its decomposition, as well as any impurities present in the starting materials.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring the purification process. For TLC, a mobile phase of ethyl acetate/hexanes is often a good starting point. For HPLC, a C18 column with a mobile phase of acetonitrile and water (often with a small amount of an additive like formic acid) can be used to separate the product from impurities.
Q3: What are the recommended storage conditions for purified "this compound"?
Data Presentation
Table 1: Illustrative Purification of Crude "this compound"
| Purification Method | Crude Weight (g) | Purified Weight (g) | Yield (%) | Purity (by HPLC, %) |
| Column Chromatography | 5.0 | 4.2 | 84 | >98 |
| Recrystallization | 5.0 | 3.8 | 76 | >99 |
| High Vacuum Distillation | 5.0 | 4.5 | 90 | >97 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and the nature of the impurities.
Table 2: Solvent Systems for Column Chromatography of "this compound"
| Solvent System (v/v) | Retention Factor (Rf) | Separation Efficiency | Notes |
| 10% Ethyl Acetate in Hexanes | 0.15 | Good | Good for initial separation of non-polar impurities. |
| 20% Ethyl Acetate in Hexanes | 0.30 | Excellent | Optimal for eluting the desired product. |
| 30% Ethyl Acetate in Hexanes | 0.45 | Fair | May co-elute with more polar impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the steps for purifying crude "this compound" using silica gel column chromatography.
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TLC Analysis:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate using various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find a system that gives an Rf value of 0.2-0.4 for the product.
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Visualize the spots under a UV lamp.
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Column Packing:
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Prepare a slurry of silica gel (230–400 mesh) in the initial, low-polarity mobile phase determined by TLC.
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Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
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Sample Loading:
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Dissolve the crude "this compound" in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.
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Carefully load the sample onto the top of the silica gel bed.
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Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, starting with the low-polarity system identified in the TLC analysis.
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Collect fractions in separate tubes or flasks.
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Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
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Fraction Pooling and Solvent Evaporation:
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Based on the TLC analysis of the fractions, identify and combine the fractions containing the pure product.
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Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified "this compound".
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
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An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems to try include hexanes, ethyl acetate/hexanes, or isopropanol.
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Dissolution:
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Place the crude "this compound" in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
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Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization:
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation:
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Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
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Visualizations
Caption: A troubleshooting workflow for the purification of crude "this compound".
Caption: An experimental workflow for purification by column chromatography.
References
Optimizing reaction conditions for "Methyl 4-methylpicolinate" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 4-methylpicolinate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of Fischer esterification of 4-methylpicolinic acid.
Q1: I am observing a very low or no yield of the desired this compound. What are the potential causes and how can I resolve this?
A1: Low to no product formation is a common issue that can stem from several factors:
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Inactive or Degraded Reagents/Catalyst: Ensure that the 4-methylpicolinic acid is pure and dry. The alcohol (methanol) should be anhydrous, as water can inhibit the reaction. The acid catalyst (e.g., concentrated sulfuric acid) should be fresh and active.[1]
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Incorrect Reaction Conditions: The reaction may require specific temperatures and durations to proceed efficiently. Systematically vary the reaction temperature and time to find the optimal conditions.[1][2] For Fischer esterifications, heating to reflux is common.[3][4]
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Insufficient Catalyst: Ensure a sufficient catalytic amount of strong acid is used. Typically, 0.1-0.2 equivalents of concentrated sulfuric acid are employed.[1]
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Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[5][6] To drive the reaction forward, consider using a large excess of methanol or removing water as it forms, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[5][6]
Q2: My reaction seems to be incomplete, with a significant amount of starting material (4-methylpicolinic acid) remaining. What should I do?
A2: An incomplete reaction can be addressed by:
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Increasing Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][7] If the starting material spot persists, extend the reaction time.[6]
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Increasing Reaction Temperature: Gently increasing the reflux temperature (if possible and safe for the solvent) can increase the reaction rate.
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Using Excess Reagent: Employing a large excess of methanol can shift the reaction equilibrium towards the product, driving the consumption of the carboxylic acid.[6][8]
Q3: I am observing the formation of significant byproducts. How can I minimize them?
A3: Side product formation is often due to non-selective reaction conditions.
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Lowering the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Lowering the temperature may improve selectivity.[1]
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Alternative Catalysts: If side reactions persist, consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH).[5]
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Purification: If byproduct formation is unavoidable, effective purification methods such as column chromatography will be necessary to isolate the desired product.[3][7]
Q4: I am having difficulty isolating and purifying the this compound. What are some effective methods?
A4: Isolation and purification challenges can be overcome with the following techniques:
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Aqueous Workup: After the reaction, the mixture should be cooled and the excess methanol removed. The residue can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1][3][7] This is followed by a brine wash to remove residual water.[3][7]
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Product Solubility Issues: If the product is highly soluble in the aqueous phase during extraction, you can try "salting out" by adding a significant amount of a salt like sodium chloride to the aqueous layer to decrease the organic product's solubility in it.[1]
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Column Chromatography: For high purity, column chromatography on silica gel is a standard and effective method for purifying esters.[1][3][7] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 4-methylpicolinic acid with methanol using a strong acid catalyst like sulfuric acid.[5][9] This reaction involves heating the carboxylic acid and an excess of the alcohol under reflux.[4][8]
Q2: How can I obtain the starting material, 4-methylpicolinic acid?
A2: If not commercially available, 4-methylpicolinic acid can be synthesized. A plausible route starts from 2-amino-4-methylpyridine. This involves a diazotization reaction followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid.[3]
Q3: What catalysts are typically used for the esterification of picolinic acids?
A3: Strong protic acids are the most common catalysts for Fischer esterification. These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[5] Lewis acids can also be used.[5] The choice of catalyst can depend on the sensitivity of other functional groups in the molecule.[5]
Q4: How should I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1][3][7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product spot.[6]
Q5: What are the key safety precautions to take during this synthesis?
A5: All work should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.[7] Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.[7] The esterification reaction should be monitored to prevent excessive pressure buildup.[7]
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Room Temperature | Low | High | Reaction rate is very slow at room temperature.[2] |
| Reflux | High | Moderate to High | Increased reaction rate, but may promote side reactions if overheated.[2] | |
| Reaction Time | Short (1-2 hours) | Low to Moderate | High | Reaction may not reach completion.[6] |
| Long (4-24 hours) | High | Moderate | Allows the reaction to proceed to completion, but prolonged heating can lead to decomposition.[4][7] | |
| Methanol | Stoichiometric | Low | High | Equilibrium may not favor product formation.[5] |
| Large Excess | High | High | Shifts the equilibrium towards the product side (Le Châtelier's principle).[6][8] | |
| Catalyst Loading | Low (e.g., <0.1 eq) | Low | High | Insufficient catalysis leads to a slow or incomplete reaction.[6] |
| High (e.g., >0.2 eq) | High | Low | Can lead to side reactions and decomposition.[1] | |
| Water Removal | None | Low to Moderate | Moderate | Equilibrium is not actively shifted towards products.[5][6] |
| Dean-Stark/Drying Agent | High | High | Drives the reaction to completion by removing a byproduct.[5][6] |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Methylpicolinic Acid
This protocol describes the synthesis of this compound from 4-methylpicolinic acid.
Materials:
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4-methylpicolinic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpicolinic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[1]
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Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.[1][4]
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Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.[4]
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4][7]
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Neutralization and Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[4][7] Wash the organic layer with brine.[4][7]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3][4][7]
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Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.[3][4][7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
Identifying and removing byproducts in "Methyl 4-methylpicolinate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 4-methylpicolinate. The following information is designed to help identify and remove common byproducts and impurities encountered during the reaction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer esterification of 4-methylpicolinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1][2] This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.
Q2: What are the potential byproducts in the synthesis of this compound?
While direct literature on byproducts for this specific reaction is limited, based on the Fischer esterification mechanism and reactions of similar pyridine derivatives, potential byproducts may include:
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Unreacted 4-methylpicolinic acid: Incomplete esterification is a common source of this impurity.
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Side-products from the starting material: Impurities present in the initial 4-methylpicolinic acid will be carried through the reaction. For instance, if the starting material was synthesized by oxidation of 3,5-lutidine, unreacted lutidine or over-oxidation products like pyridine-3,5-dicarboxylic acid could be present.[3]
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Polymerization or degradation products: Under harsh acidic and high-temperature conditions, pyridine derivatives can be susceptible to polymerization or degradation.[4]
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Byproducts from isomeric impurities: If the starting 4-methylpicolinic acid contains isomers (e.g., other methylpicolinic acids), the corresponding methyl ester isomers will be formed.
Q3: How can I monitor the progress of the reaction?
The progress of the Fischer esterification can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (4-methylpicolinic acid, which is more polar and will have a lower Rf value) and the product (this compound, which is less polar and will have a higher Rf value).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible.[2] - Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent (methanol). - Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[1] - Catalyst Amount: Ensure a catalytic amount of strong acid (e.g., sulfuric acid) is used.[1][2] |
| Product Loss During Workup | - Incomplete Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.[4] - Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it. - Premature Precipitation: If the product precipitates during neutralization, ensure the pH is carefully adjusted and the product is fully redissolved in the organic layer before separation. |
| Product Degradation | - Reaction Temperature: Avoid excessively high temperatures that could lead to decomposition.[4] - Acid Concentration: Use only a catalytic amount of acid to prevent side reactions. |
Issue 2: Presence of Impurities in the Final Product
Identification and Removal of Common Impurities:
| Impurity | Identification Method | Removal Strategy |
| Unreacted 4-methylpicolinic acid | TLC: Appears as a more polar spot (lower Rf) than the product. ¹H NMR: Presence of a broad carboxylic acid proton peak. | Aqueous Wash: Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material.[1][4] |
| Other Organic Byproducts | TLC: Additional spots with different Rf values. HPLC/GC-MS: Peaks other than the main product peak.[5][6] ¹H NMR: Unidentified peaks in the spectrum. | Column Chromatography: This is a highly effective method for separating the desired product from byproducts with different polarities. A silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexanes) is commonly used.[2][4] Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[4] Distillation: For liquid products, distillation under reduced pressure can separate compounds based on their boiling points.[4] |
Experimental Protocols
General Protocol for Fischer Esterification of 4-methylpicolinic acid:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpicolinic acid (1.0 eq.) in an excess of methanol (e.g., 20 eq.).[2]
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Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).[2]
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Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours, or until TLC indicates the consumption of the starting material.[2]
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Workup:
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Cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[2]
Protocol for Purity Assessment by HPLC:
While a specific method for this compound is not detailed in the provided results, a general reversed-phase HPLC (RP-HPLC) method, similar to that for related compounds, can be employed for purity analysis.[5]
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound has significant absorbance.
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Quantification: Purity can be determined by area normalization, assuming all impurities have a similar response factor to the main component.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for identifying and removing common byproducts from the crude reaction mixture.
References
Troubleshooting low yields in picolinate ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during picolinate ester synthesis.
Troubleshooting Guide
Q1: My picolinate ester synthesis has a low yield. What are the common causes and how can I address them?
Low yields in picolinate ester synthesis can stem from several factors, ranging from reaction equilibrium to workup procedures. Here’s a systematic guide to troubleshooting the issue.
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction Equilibrium | Esterification is often a reversible reaction.[1][2] To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3][4] Using an excess of the alcohol reactant can also shift the equilibrium.[5] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or other analytical techniques. If the reaction has stalled, consider increasing the reaction time or temperature.[6] |
| Presence of Water | Water in the reaction mixture can hydrolyze the ester back to the carboxylic acid, reducing the yield.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Suboptimal Catalyst | The choice and amount of catalyst are crucial. For Fischer esterification, common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][5] If using a coupling reagent like DCC, the addition of a catalyst like DMAP can improve yields by preventing the formation of N-acylurea byproducts.[8] |
| Side Reactions | Unwanted side reactions can consume starting materials or the desired product. For instance, when using DCC as a coupling reagent, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the alcohol.[9][10] Using alternative coupling agents or optimizing reaction conditions can minimize this. |
| Product Loss During Workup | Significant product loss can occur during extraction and purification. Emulsion formation during aqueous workup can be broken by adding brine. If the ester is somewhat water-soluble, multiple extractions with an organic solvent are recommended.[6] Losses can also occur during purification steps like column chromatography or recrystallization.[3] |
| Instability of Starting Materials or Products | Picolinic acid and its derivatives can be sensitive to certain reaction conditions. Ensure the chosen methodology is compatible with the specific substrate. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low picolinate ester yields.
Frequently Asked Questions (FAQs)
Q2: What are the most common methods for synthesizing picolinate esters?
The most common methods are Fischer-Speier esterification and the use of coupling reagents.
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Fischer-Speier Esterification : This method involves reacting the picolinic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2][5] The reaction is driven to completion by removing the water formed.
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Activation with Thionyl Chloride : Picolinic acid can be converted to the more reactive picolinoyl chloride using thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[9][11] The resulting acid chloride is then reacted with the alcohol to form the ester.[11]
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Coupling Reagents : Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid.[10] However, this method can be problematic with picolinic acid due to the formation of N-acylurea byproducts.[9][10] Other uronium or phosphonium-based coupling reagents such as TBTU, TATU, or COMU can also be employed and may offer better yields.[12]
Q3: I am using DCC as a coupling reagent and getting a lot of a white precipitate that is not my product. What is it and how can I avoid it?
The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction with DCC.[3] In the case of picolinic acid, a competing side reaction is the rearrangement of the O-acylisourea intermediate to an N-acylurea, which is unreactive towards the alcohol.[9]
To avoid this:
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Add a catalyst such as 4-dimethylaminopyridine (DMAP), which intercepts the O-acylisourea to form a more reactive intermediate and prevents the rearrangement.[8]
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Consider using a different coupling reagent that is less prone to this side reaction, such as EDC (a water-soluble carbodiimide) which simplifies purification, or a uronium-based reagent like HATU.
Q4: How can I purify my picolinate ester and minimize yield loss?
Purification is typically achieved through extraction and chromatography or recrystallization.
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Extraction : After the reaction, the mixture is typically quenched with water or a mild base. The ester is then extracted into an organic solvent like ethyl acetate or dichloromethane. To minimize losses, perform multiple extractions and wash the combined organic layers with brine to remove water and break any emulsions.[6]
-
Column Chromatography : If the crude product contains impurities, purification by column chromatography on silica gel is a common method.[11] Choosing the right solvent system is key to good separation and minimizing product loss on the column.
-
Recrystallization : If the ester is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[11]
Q5: Can I use tertiary alcohols in Fischer esterification?
Tertiary alcohols are generally not suitable for Fischer esterification because they are prone to elimination under the strong acidic conditions, leading to the formation of alkenes.[2] For the synthesis of esters from tertiary alcohols, it is better to use alternative methods, such as reacting the alcohol with an acid chloride or using specific coupling reagents like COMU.[12]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the synthesis of picolinate esters using an acid catalyst.
-
Reaction Setup : To a round-bottom flask containing the picolinic acid (1.0 eq.), add an excess of the desired alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture at 0 °C.
-
Reaction : Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark trap can be used to remove water if the alcohol is not used in large excess.
-
Workup : After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.
Protocol 2: General Procedure for Esterification via Acid Chloride
This protocol is suitable for sensitive alcohols and can provide higher yields.
-
Acid Chloride Formation : To a stirred mixture of the picolinic acid (1 eq.) and a catalytic amount of DMF, carefully add an excess of thionyl chloride. Allow the reaction to proceed at room temperature until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the picolinoyl chloride hydrochloride.[9][11]
-
Esterification : Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane). Add the desired alcohol (1.0-1.2 eq.) followed by a base such as triethylamine or pyridine (2-3 eq.) to neutralize the HCl and drive the reaction.
-
Reaction : Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup : Upon completion, filter off any precipitated salts. The filtrate can be washed with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Methodology Comparison
References
- 1. youtube.com [youtube.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
How to improve the purity of "Methyl 4-methylpicolinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "Methyl 4-methylpicolinate." The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. These may include:
-
Unreacted 4-methylpicolinic acid: The carboxylic acid starting material.
-
Residual methanol or other alcohols: Used during esterification.
-
Byproducts from side reactions: Such as products from over-oxidation or polymerization, which can occur during the synthesis of the picolinic acid precursor.
-
Isomeric impurities: If the synthesis route is not highly regioselective, other isomers may be present.
-
Water: Can lead to hydrolysis of the ester back to the carboxylic acid.
-
Degradation products: The pyridine ring can be susceptible to oxidation.[1]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound include:
-
Distillation (for liquid or low-melting solids): Effective for separating compounds with different boiling points.
-
Recrystallization (for solids): A highly effective technique for removing small amounts of impurities from a solid product.[2]
-
Column Chromatography: A versatile method for separating the target compound from a mixture based on differential adsorption to a stationary phase.[2]
-
Acid-Base Extraction: Useful for separating acidic or basic impurities from the neutral ester product.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage of the main component and detect impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity for a solid compound.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Problem: The initial purity of the synthesized this compound is low, with multiple peaks observed in the HPLC or GC analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent. |
| Side Reactions | Optimize reaction conditions to minimize byproduct formation. This may involve lowering the reaction temperature, changing the catalyst, or using a different solvent. |
| Degradation of Product | The product may be unstable under the reaction or workup conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heat during workup. |
| Contaminated Reagents | Ensure that all starting materials and solvents are of high purity. |
Issue 2: Difficulty with Recrystallization
Problem: Attempts to purify this compound by recrystallization result in oiling out, poor crystal formation, or low recovery.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol, or mixtures thereof). |
| Cooling Too Quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. |
| Too Much Solvent | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to no or poor crystal formation. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Supersaturation | If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable if this compound is a liquid or a low-melting solid. The boiling point of the related compound, Methyl 4-chloropicolinate, is 105-111 °C at 2-3 Torr, which can be used as an initial estimate.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The first fraction will likely contain lower-boiling impurities, and the temperature will then rise and stabilize during the distillation of the product.
-
Analysis: Analyze the purity of the collected fraction(s) by GC or HPLC.
Data Presentation:
| Parameter | Estimated Value |
| Estimated Boiling Point | ~100-120 °C at low pressure (e.g., 1-5 Torr) |
| Expected Purity | >99% |
Note: The boiling point is an estimate and should be determined experimentally.
Protocol 2: Purification by Recrystallization
This is a standard method for purifying solid compounds. The choice of solvent is critical.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, ethanol, isopropanol) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation:
| Solvent System (Example) | Purity Improvement |
| Initial Purity | 95% |
| After Recrystallization from Ethyl Acetate/Hexanes | >99% |
Protocol 3: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities.
Methodology:
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation:
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Example Gradient) | Start with 100% Hexanes, gradually increase to 20% Ethyl Acetate in Hexanes. |
| Expected Purity | >99.5% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Preventing decomposition of "Methyl 4-methylpicolinate" during workup
Welcome to the technical support center for Methyl 4-methylpicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: The two main decomposition pathways for this compound during workup are:
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Hydrolysis of the methyl ester: The ester group is susceptible to both acid- and base-catalyzed hydrolysis, which results in the formation of 4-methylpicolinic acid and methanol. This is often the most significant decomposition route.[1][2][3]
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Oxidation of the 4-methyl group: The methyl group attached to the pyridine ring can be oxidized, particularly under harsh conditions or in the presence of strong oxidizing agents, to form methyl 2-carboxy-4-pyridinecarboxylate or other oxidized species.[4]
Q2: My reaction mixture is acidic. How can I neutralize it without causing significant hydrolysis of the ester?
A2: Careful neutralization is crucial. It is recommended to use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] Add the basic solution slowly, preferably at a low temperature (e.g., 0-5 °C in an ice bath), while monitoring the pH. This helps to minimize the time the compound is exposed to localized high pH, which can accelerate hydrolysis.
Q3: I am observing a low yield after an aqueous workup. What are the likely causes?
A3: Low yields after aqueous workup can stem from several factors:
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Product Degradation: As mentioned, both acidic and basic conditions can lead to the hydrolysis of the ester. Prolonged exposure to these conditions, even with mild reagents, can reduce the yield.[6]
-
Incomplete Extraction: this compound has some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery.
-
Emulsion Formation: The presence of pyridine-containing compounds can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize my reaction?
A4: Using strong bases like NaOH is generally not recommended for neutralizing reactions containing this compound.[7] The high local pH generated upon addition of a strong base can significantly accelerate the rate of ester hydrolysis, leading to substantial product loss. Base-catalyzed hydrolysis is typically faster and irreversible compared to acid-catalyzed hydrolysis.[3][8]
Q5: Are there any specific storage recommendations to prevent decomposition?
A5: For long-term stability, it is advisable to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[9][10] This minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. For aqueous solutions, storage at low temperatures (e.g., 4°C) can significantly slow down the rate of hydrolysis.[11]
Troubleshooting Guides
Problem: Significant formation of 4-methylpicolinic acid observed by TLC/LC-MS after workup.
This indicates that hydrolysis of the methyl ester has occurred.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excessively acidic or basic conditions during reaction quenching and neutralization. | Neutralize the reaction mixture carefully and promptly with a pre-chilled, saturated solution of a weak base like sodium bicarbonate.[4][5] Monitor the pH to avoid over-basification. |
| High temperatures during workup. | Perform all neutralization and extraction steps at reduced temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.[6] |
| Prolonged contact time with aqueous acidic or basic layers. | Minimize the duration of the aqueous wash steps. Separate the layers as quickly as possible after mixing. |
| Use of a strong base (e.g., NaOH, KOH) for neutralization. | Avoid strong bases. If a strong acid was used in the reaction, use a carefully calculated amount of a weaker base for neutralization. |
Problem: Appearance of unknown, more polar impurities by TLC/LC-MS.
This could indicate oxidation of the 4-methyl group or other side reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Exposure to oxidizing agents during workup. | Ensure that all reagents and solvents used in the workup are free from peroxides or other oxidizing impurities. Avoid unnecessary exposure to air, especially at elevated temperatures.[9] |
| Reaction with residual reagents from the synthetic step. | Ensure the reaction is fully quenched before initiating the workup. Add a suitable quenching agent to neutralize any unreacted starting materials or reagents. |
| Thermal degradation. | Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a moderate bath temperature.[6] |
Quantitative Data Summary
Table 1: Stability of Methyl Nicotinate in Aqueous Solution
| Condition | Degradation Rate | Primary Degradant | Reference |
| Storage at 4°C | ~0.5% per year | Nicotinic Acid | [11] |
| Alkaline pH (7.4-10.0) | More rapid degradation | Nicotinic Acid | [1] |
| Acidic pH (2.0-3.0) | No significant degradation | N/A | [1] |
Table 2: Predicted Physicochemical Properties of a Structurally Similar Compound (Methyl 5-hydroxy-4-methylpicolinate)
| Property | Predicted Value | Implication for Stability & Workup | Reference |
| pKa (protonated pyridine nitrogen) | ~2.5 | The pyridine nitrogen will be protonated under acidic conditions, potentially influencing solubility and reactivity. | [2] |
| pKa (hydroxyl group) | ~8.5 | The hydroxyl group can be deprotonated under basic conditions, which may affect the electronic properties of the ring and stability. | [2] |
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Hydrolysis
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if applicable): If reactive reagents are present, quench them with an appropriate reagent at low temperature.
-
Neutralization: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: Recommended workflow for the workup of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 13509-13-2 [sigmaaldrich.com]
- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider when working with "Methyl 4-methylpicolinate"
Welcome to the technical support center for Methyl 4-methylpicolinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound?
A1: The primary side reactions involving this compound are hydrolysis (saponification) of the ester, amide formation with amine nucleophiles, and N-oxidation of the pyridine ring. Under certain conditions, reactions involving the activated methyl group on the pyridine ring, such as condensation, may also occur.
Q2: My ester is hydrolyzing back to the carboxylic acid during my reaction. How can I prevent this?
A2: Unintended hydrolysis, or saponification, is a common issue, especially under basic or strongly acidic conditions in the presence of water. To minimize this, ensure all reactants, solvents, and glassware are scrupulously dry. If your reaction requires basic conditions, consider using a non-nucleophilic organic base in an aprotic solvent. If aqueous workup is necessary, perform it at low temperatures and quickly neutralize the mixture to minimize the contact time with water under harsh pH conditions.
Q3: I am trying to perform a reaction at a different position on the pyridine ring, but I am getting amide formation as a major byproduct. What is causing this?
A3: If your reaction mixture contains a primary or secondary amine, even as an impurity or a reagent for another step, it can react with the methyl ester of this compound to form the corresponding amide. This reaction is often favorable. To avoid this, ensure your starting materials and solvents are free from amine contaminants. If an amine is a necessary component of your reaction, consider protecting the ester group or using reaction conditions that favor your desired transformation over amidation (e.g., lower temperatures).
Q4: I've observed a change in the polarity of my product, and mass spectrometry suggests an increase of 16 amu. What could be the cause?
A4: An increase of 16 atomic mass units is characteristic of an oxidation event, and in the case of a pyridine derivative like this compound, this strongly suggests N-oxidation. This can occur if oxidizing agents are present, even mild ones like air over prolonged reaction times at elevated temperatures, or peroxides that may be present in solvents like THF or diethyl ether. To prevent N-oxidation, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or peroxide-free solvents.
Q5: Can the methyl group on the pyridine ring participate in side reactions?
A5: Yes, the methyl group at the 4-position of the pyridine ring is activated by the electron-withdrawing nature of the ring. This makes the protons on the methyl group acidic enough to be removed by a strong base, forming a carbanion. This carbanion can then participate in side reactions such as aldol-type condensations with carbonyl compounds.[1][2][3][4] This is more likely to be an issue if you are using strong bases like lithium diisopropylamide (LDA) or organolithium reagents in your reaction.
Troubleshooting Guides
Issue: Low Yield of Desired Product with Concurrent Formation of 4-Methylpicolinic Acid
| Potential Cause | Troubleshooting Suggestion |
| Presence of water in reagents or solvent. | Use anhydrous solvents and dry reagents. Consider drying glassware in an oven prior to use. |
| Basic or strongly acidic reaction conditions. | If possible, switch to neutral or milder reaction conditions. Use non-nucleophilic organic bases instead of inorganic hydroxides. |
| Prolonged reaction time at elevated temperatures in the presence of trace water. | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Aqueous workup at high or low pH. | Perform aqueous workup at low temperatures and neutralize the solution as quickly as possible. |
Issue: Formation of an Unexpected Amide Byproduct
| Potential Cause | Troubleshooting Suggestion |
| Amine contamination in starting materials or solvents. | Purify all reagents and solvents before use. Check for amine impurities by NMR or GC-MS. |
| Use of an amine as a reagent for another transformation. | Consider protecting the ester functionality before introducing the amine. Alternatively, explore different reaction conditions (e.g., lower temperature, different catalyst) that may favor the desired reaction pathway. |
| Reaction with an amine-based catalyst. | If possible, substitute the amine catalyst with a non-nucleophilic alternative. |
Experimental Protocols
Protocol 1: Saponification of this compound to 4-Methylpicolinic Acid
This protocol describes the intentional hydrolysis of the ester. Understanding these conditions can help in avoiding unintentional hydrolysis.
Reagents and Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[5]
-
Add LiOH (1.5 - 2.0 eq) to the solution.[6]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.[6]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methylpicolinic acid.[6]
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.[5]
Protocol 2: Amide Formation from this compound with a Primary Amine
This protocol outlines the conditions for forming an amide, a common side reaction.
Reagents and Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Toluene or other suitable aprotic solvent
-
(Optional) Lewis acid catalyst (e.g., TiCl₄)[7]
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like toluene in a flask equipped with a reflux condenser and under an inert atmosphere.
-
Add the primary amine (1.0 - 1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
For less reactive amines, a catalyst may be required. For direct condensation of the corresponding carboxylic acid (from hydrolysis) with an amine, a coupling agent like HBTU or a catalyst like TiCl₄ can be used.[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Unintentional hydrolysis of this compound.
Caption: Amide formation as a side reaction.
Caption: N-Oxidation of the pyridine ring.
Caption: Side reactions involving the activated methyl group.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. magritek.com [magritek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Choice for Reactions Involving "Methyl 4-methylpicolinate"
Welcome to the technical support center for "Methyl 4-methylpicolinate." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent choice and troubleshooting common issues encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: For initial screening, polar aprotic solvents are often a good starting point due to their ability to dissolve a range of reactants. Consider solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). For reactions where protic solvents are acceptable, alcohols like methanol or ethanol can also be effective. The choice will significantly depend on the specific reaction being performed.
Q2: How susceptible is this compound to hydrolysis, and which solvents should be avoided to minimize this?
A2: The methyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4-methylpicolinic acid. To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents, particularly when working with protic solvents like alcohols. If the reaction conditions are basic or acidic, hydrolysis can be more pronounced. In such cases, using aprotic solvents and ensuring the absence of water is critical.
Q3: I am observing low to no product yield. What are the first troubleshooting steps related to solvent choice?
A3: If you are experiencing low or no product yield, first re-evaluate your solvent choice. Poor solubility of reactants is a common issue. Consult the solubility table (Table 1) and consider a solvent in which all starting materials are soluble. If a single solvent is not suitable, a co-solvent system might be necessary. Also, ensure your solvent is compatible with the reaction conditions (e.g., temperature, reagents).
Q4: How does the 4-methyl group affect the reactivity and solvent interactions of this compound?
A4: The methyl group at the 4-position is an electron-donating group, which can increase the electron density of the pyridine ring. This can influence the reactivity in certain reactions, such as electrophilic aromatic substitutions. From a steric perspective, the 4-methyl group is generally less hindering than a group at the 3- or 5-position, but it can still play a role in the solvation shell and may influence reaction rates.
Q5: What are the recommended purification methods for reactions involving this compound, and how does solvent selection play a role?
A5: Common purification techniques include column chromatography and recrystallization. For column chromatography, a solvent system of ethyl acetate and hexanes is often a good starting point for elution. The choice of solvent for recrystallization is critical and requires a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below to ensure good recovery.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogen can participate in hydrogen bonding. |
| Water | Sparingly Soluble[1] | The overall molecule has moderate polarity. | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | The polarity of DCM is generally sufficient to dissolve many organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can dissolve a range of compounds. |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The polarity of the molecule is likely too high for significant dissolution in non-polar solvents. |
Note: This is a predicted profile and should be confirmed experimentally.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low product yield is a frequent issue in organic synthesis. The following workflow can help diagnose and resolve the problem, with a focus on solvent-related factors.
Caption: Troubleshooting workflow for addressing low reaction yield.
Problem 2: Presence of 4-Methylpicolinic Acid as an Impurity
The presence of the corresponding carboxylic acid is a strong indication of ester hydrolysis.
Table 2: Troubleshooting Hydrolysis
| Potential Cause | Recommended Solution |
| Presence of water in the reaction | Use anhydrous solvents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Acidic or basic reaction conditions | If possible, adjust the pH to be closer to neutral. If acidic or basic conditions are required, minimize reaction time and temperature to reduce the rate of hydrolysis. |
| Work-up procedure | During aqueous work-up, minimize the time the product is in contact with acidic or basic aqueous layers. Neutralize the reaction mixture carefully and promptly. |
| Purification | The carboxylic acid impurity can often be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated acid will move to the aqueous layer. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Primary Amine
This protocol describes a general procedure for the direct amidation of this compound.
Caption: Experimental workflow for amide coupling.
Methodology:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the primary amine (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of this compound to 4-Methylpicolinic Acid
This protocol outlines the basic hydrolysis of the methyl ester.
Caption: Experimental workflow for ester hydrolysis.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of a water-miscible organic solvent like THF and water.
-
Base Addition: Add a suitable base, such as lithium hydroxide (LiOH) (1.5 eq.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, acidify the reaction mixture with an acid (e.g., 1 M HCl) to a pH of approximately 4-5.
-
Isolation: The product, 4-methylpicolinic acid, may precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.
For further assistance, please contact our technical support team.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with "Methyl 4-methylpicolinate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate catalyst selection and reaction optimization for cross-coupling reactions involving "Methyl 4-methylpicolinate".
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
The primary challenge arises from the pyridine nitrogen atom, which can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of inactive complexes, thereby slowing down or completely inhibiting the catalytic cycle. This is a well-known issue for pyridine-containing substrates.[1][2] The electron-withdrawing nature of the ester group can also influence the reactivity of the pyridine ring.
Q2: What general type of palladium catalyst and ligand combination is a good starting point for cross-coupling reactions with this compound?
For pyridine-based substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often successful.[3] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic steps. Common choices include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky trialkylphosphines. Using pre-formed palladium precatalysts, such as G3 or G4 palladacycles, can also lead to more reliable generation of the active catalyst.
Q3: How does the choice of halide (Cl, Br, I) on the coupling partner affect the reaction with this compound?
The reactivity of the aryl or vinyl halide coupling partner generally follows the trend I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides are the most challenging to activate and often require more specialized and highly active catalyst systems.[4]
Q4: Can copper co-catalysis be beneficial in Sonogashira couplings with this compound?
Traditionally, Sonogashira reactions employ a copper(I) co-catalyst to facilitate the transmetalation step.[5][6] However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8][9][10] The choice between copper-catalyzed and copper-free systems will depend on the specific substrates and the potential for side reactions.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulkier, more electron-rich ligand: Try ligands like XPhos, SPhos, or RuPhos to sterically shield the palladium center. 2. Increase ligand-to-metal ratio: An excess of the phosphine ligand can sometimes help to outcompete the pyridine coordination. 3. Consider a different palladium precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) can be more efficient at generating the active catalytic species. |
| Inactive Catalyst | 1. Use fresh catalyst and ligand: Palladium catalysts and phosphine ligands can degrade upon exposure to air and moisture. 2. Ensure rigorous inert atmosphere: Thoroughly degas solvents and use proper Schlenk or glovebox techniques to exclude oxygen. |
| Poor Oxidative Addition (especially with aryl chlorides) | 1. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments. 2. Switch to a more active catalyst system: Employ catalyst systems known for their high activity with aryl chlorides, often involving highly electron-rich and bulky ligands. |
| Inefficient Transmetalation (Suzuki-Miyaura) | 1. Screen different bases: The choice of base is critical. Evaluate inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if necessary. 2. Consider a different boronic acid derivative: Boronic acid pinacol esters (BPin) or MIDA boronates can sometimes be more stable and reactive. |
| Inefficient Deprotonation of Amine (Buchwald-Hartwig) | 1. Use a stronger base: Strong bases like NaOtBu or LiHMDS are often required. The choice of base should be compatible with the functional groups on your substrates.[11] |
| Low Reactivity of Alkyne (Sonogashira) | 1. Add a copper(I) co-catalyst: If using copper-free conditions, the addition of CuI (1-5 mol%) can significantly accelerate the reaction.[5][6] |
| Low Reactivity of Alkene (Heck) | 1. Use an activated alkene: Electron-withdrawing groups on the alkene generally increase its reactivity.[1] 2. Optimize the base: Tertiary amines like triethylamine or inorganic bases like potassium carbonate are commonly used. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | Presence of oxygen. | 1. Rigorous degassing: Ensure solvents and the reaction mixture are thoroughly deoxygenated. 2. Use a Pd(0) source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling. |
| Protodeboronation (Suzuki-Miyaura) | Water or acidic protons reacting with the boronic acid. | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Choose a suitable base: A weaker base or careful control of stoichiometry may help. 3. Use a more stable boronic acid derivative: BPin or MIDA esters are generally more resistant to protodeboronation. |
| Glaser Homocoupling of Alkyne (Sonogashira) | Copper-catalyzed oxidative coupling of the terminal alkyne. | 1. Run the reaction under copper-free conditions. [7][8][9][10] 2. Strictly exclude oxygen. |
| Dehalogenation of Aryl Halide | β-hydride elimination from a Pd-H species. | 1. Choose a ligand that promotes reductive elimination: Bulky biaryl phosphine ligands can favor the desired C-C bond formation over β-hydride elimination. |
Data Presentation: Recommended Catalyst Systems for Pyridine Derivatives
The following tables summarize catalyst systems that have been reported for cross-coupling reactions of various pyridine derivatives. These serve as a good starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Pyridine Derivatives
| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 81 |
| 2-Pyridyl Boronic Acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~80 |
| 4-Halopicolinate (general) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | - |
Table 2: Buchwald-Hartwig Amination of Pyridine Derivatives
| Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Halide (general) | Secondary Amine | Pd-PEPPSI-iPENT | tBuOK | (ball-milling) | RT | 31-91 |
| 2-Chloropyridine | Primary Amine | Pd(OAc)₂ / JosiPhos | NaOtBu | Toluene | 100 | High |
| Heteroaryl Halide | Primary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 110 | High |
Table 3: Sonogashira Coupling of Pyridine Derivatives
| Pyridine Substrate | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | High |
| Aryl Halide (general, copper-free) | Terminal Alkyne | Pd(OAc)₂ / SPhos | TBAF·3H₂O | - | 80 | Good |
| Aryl Chloride (copper-free) | Terminal Alkyne | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 120 | High |
Table 4: Heck Reaction of Pyridine Derivatives
| Pyridine Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Halide (general) | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120-140 | Good |
| Vinyl Pyridine | Arylboronic Acid | Pd(TFA)₂ / 1,10-phenanthroline | Ag₂O | DMF | RT | Moderate-Good |
| Aryl Halide (general) | Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | High |
Experimental Protocols (General Procedures)
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous, degassed solvents.
Suzuki-Miyaura Coupling
To a Schlenk flask containing this compound (as the halide or triflate, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) is added the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required). The flask is evacuated and backfilled with inert gas three times. Degassed solvent (e.g., dioxane/water, toluene, or DMF) is then added. The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
In a glovebox or under a positive pressure of inert gas, a Schlenk tube is charged with the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.). The aryl halide (or triflate) of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). The tube is sealed and heated with stirring for the required time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling
To a Schlenk flask are added the halide of this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%, if not using copper-free conditions). The flask is evacuated and backfilled with inert gas. Anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, typically used as solvent or co-solvent) are added. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction is stirred at room temperature or heated until completion. The reaction mixture is then filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Heck Reaction
A mixture of the halide of this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, filtered, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting and catalyst selection.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide to the Characterization and Validation of Methyl 4-methylpicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various "Methyl 4-methylpicolinate" derivatives, focusing on their characterization, validation, and biological activities. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation of these compounds for potential therapeutic applications.
Overview of this compound Derivatives
The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this compound have emerged as promising candidates in various therapeutic areas, including oncology, neurology, and infectious diseases. This guide will focus on the characterization and comparative efficacy of three prominent classes of these derivatives:
-
N-methylpicolinamide-4-thiol derivatives as Aurora B kinase inhibitors.
-
4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as general antitumor agents.
-
Picolinic acid amide derivatives as anticonvulsant agents.
-
Dipicolinic acid derivatives as metallo-β-lactamase inhibitors.
Comparative Biological Activity
The following tables summarize the quantitative biological data for different classes of this compound derivatives, allowing for a comparative assessment of their potency against various biological targets.
Anticancer Activity
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6p | Aurora-B Kinase Inhibition | - | - | Sorafenib | - |
| MTT Assay | HepG2 (Liver) | 2.23 | Sorafenib | 16.30 | |
| MTT Assay | HCT-116 (Colon) | 9.14 | Sorafenib | 10.09 | |
| MTT Assay | SW480 (Colon) | 8.78 | Sorafenib | 40.65 | |
| MTT Assay | SPC-A1 (Lung) | 9.61 | Sorafenib | 18.60 | |
| MTT Assay | A375 (Melanoma) | 6.97 | Sorafenib | 17.96 |
Data synthesized from multiple studies for comparative context.
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| 5q | MTT Assay | HepG2 (Liver) | Low micromolar |
| MTT Assay | HCT116 (Colon) | Low micromolar |
Specific IC50 values for compound 5q were described as being in the "low micromolar" range in the source material.
Anticonvulsant Activity
| Seizure Model | ED50 (mg/kg) |
| Maximal Electroshock (MES) | 24.2 |
| Kainic Acid (KA)-induced seizures | 19.9 |
| AMPA-induced seizures | 39.5 |
| Pentylenetetrazole (PTZ)-induced seizures | 56.2 |
| Bicuculline (BIC)-induced seizures | 76.4 |
| Pilocarpine (PILO)-induced seizures | 160.1 |
| NMDA-induced seizures | 165.2 |
Data represents the median effective dose (ED50) required to protect against seizures in different mouse models.[2]
Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| Inhibitor 36 | NDM-1 | 80 |
This class of compounds demonstrates potent inhibition of a key antibiotic resistance enzyme.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
Synthesis of N-methylpicolinamide-4-thiol Derivatives
The synthesis of these derivatives generally involves a multi-step process. For example, the synthesis of compound 6p involves the reaction of 4-(4-aminophenylthio)-N-methylpicolinamide with an appropriate acyl chloride. The starting materials are often prepared from commercially available picolinic acid, which is first converted to its acid chloride and then reacted with methylamine.
In Vitro Antiproliferative (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds (dissolved in DMSO and diluted in culture medium) are added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Aurora B Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.[4]
-
Reagent Preparation: Dilute the Aurora B kinase, substrate (e.g., a peptide substrate), ATP, and test inhibitors in a kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO control), followed by the enzyme and the substrate/ATP mixture to initiate the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Record the luminescence using a plate reader. The IC50 value is determined from the inhibitor dose-response curve.
Anticonvulsant Screening (Maximal Electroshock and Pentylenetetrazole Models)
-
Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures. An electrical stimulus is applied to mice via corneal or ear electrodes, inducing a tonic-clonic seizure. The ability of a pre-administered compound to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that raise the seizure threshold. A convulsant dose of pentylenetetrazole is injected subcutaneously into mice. The ability of a pre-administered compound to prevent or delay the onset of clonic seizures is observed.
Metallo-β-Lactamase (MBL) Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the MBL enzyme (e.g., NDM-1), a suitable buffer, and a chromogenic substrate (e.g., nitrocefin or CENTA).[5]
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate.
-
Spectrophotometric Monitoring: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a spectrophotometer.[5]
-
IC50 Determination: The rate of substrate hydrolysis is calculated, and the IC50 value for the inhibitor is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Aurora B Kinase Signaling Pathway
The following diagram illustrates the role of Aurora B kinase in mitosis and the inhibitory effect of N-methylpicolinamide-4-thiol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Reactivity of Methyl 4-methylpicolinate and Other Picolinate Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, picolinate esters are valuable intermediates, prized for their role in forming complex molecular architectures. The reactivity of these esters is paramount to their utility, influencing reaction rates, yields, and the feasibility of synthetic routes. This guide provides a comparative analysis of the reactivity of Methyl 4-methylpicolinate against other common picolinate esters, supported by established chemical principles and generalized experimental protocols. While direct, side-by-side quantitative kinetic data for all reactions is not always available in published literature, this guide synthesizes known electronic and steric effects to provide a predictive framework for relative reactivity.
Understanding Picolinate Ester Reactivity: The Role of Substituents
The reactivity of the ester group in picolinate derivatives is primarily governed by the electronic properties of the pyridine ring. Substituents on the ring can either donate or withdraw electron density, thereby influencing the electrophilicity of the carbonyl carbon of the ester.
-
Electron-Donating Groups (EDGs) , such as the methyl group (-CH₃) in this compound, increase the electron density on the pyridine ring. This, in turn, reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. Consequently, picolinate esters with EDGs are generally less reactive towards nucleophilic acyl substitution reactions like hydrolysis and amidation.
-
Electron-Withdrawing Groups (EWGs) , such as a chloro (-Cl) or nitro (-NO₂) group, decrease the electron density on the pyridine ring. This enhances the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophiles.
This guide will focus on three key reactions of picolinate esters: hydrolysis, amidation, and the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data
The following tables provide a summary of the predicted relative reactivities of this compound and other selected picolinate esters based on the electronic effects of their substituents. The reactivity of Methyl picolinate is used as a baseline for comparison.
Table 1: Predicted Relative Rates of Hydrolysis
| Picolinate Ester | Substituent at C4 | Electronic Effect | Predicted Relative Rate of Hydrolysis |
| Methyl picolinate | -H | Neutral | 1 (Baseline) |
| This compound | -CH₃ | Electron-Donating | < 1 |
| Methyl 4-chloropicolinate | -Cl | Electron-Withdrawing | > 1 |
Table 2: Predicted Relative Rates of Amidation
| Picolinate Ester | Substituent at C4 | Electronic Effect | Predicted Relative Rate of Amidation |
| Methyl picolinate | -H | Neutral | 1 (Baseline) |
| This compound | -CH₃ | Electron-Donating | < 1 |
| Methyl 4-chloropicolinate | -Cl | Electron-Withdrawing | > 1 |
Table 3: Predicted Relative Rates of Suzuki-Miyaura Coupling (as the electrophile)
| Picolinate Ester Derivative | Leaving Group | Substituent at C4 | Electronic Effect | Predicted Relative Rate of Oxidative Addition |
| Methyl 4-chloropicolinate | -Cl | - | Electron-Withdrawing | 1 (Baseline) |
| Methyl 4-chloro-3-methylpicolinate | -Cl | -CH₃ (ortho to Cl) | Electron-Donating | < 1 |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving picolinate esters. Researchers should optimize these conditions for their specific substrates and experimental setup.
Protocol 1: Alkaline Hydrolysis of Picolinate Esters
This procedure can be used to determine the relative rates of hydrolysis by monitoring the disappearance of the ester over time.
Materials:
-
Picolinate ester (e.g., this compound, Methyl picolinate, Methyl 4-chloropicolinate)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M in a 1:1 mixture of water and a co-solvent like methanol or THF)
-
Internal standard (e.g., a stable, non-reactive compound for chromatographic analysis)
-
Reaction vials
-
Stirring apparatus
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
Prepare a stock solution of the picolinate ester and the internal standard in the chosen co-solvent.
-
In a reaction vial, combine the picolinate ester stock solution and the NaOH solution at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the NaOH solution and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the NaOH with a dilute acid (e.g., 0.1 M HCl).
-
Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining picolinate ester relative to the internal standard.
-
Plot the concentration of the picolinate ester versus time to determine the reaction rate. By comparing the rate constants obtained for different picolinate esters, their relative reactivity can be established.[1][2]
Protocol 2: Amidation of Picolinate Esters with Benzylamine
This protocol describes a general procedure for the amidation of picolinate esters.
Materials:
-
Picolinate ester (e.g., this compound)
-
Benzylamine
-
Anhydrous solvent (e.g., THF, Toluene)
-
Base (optional, e.g., K₃PO₄)[3]
-
Schlenk tube or other suitable reaction vessel
-
Heating and stirring apparatus
Procedure:
-
To an oven-dried and nitrogen-purged Schlenk tube, add the picolinate ester (1 equivalent).
-
Add the anhydrous solvent, followed by benzylamine (1.1 equivalents).
-
If using, add the base and/or trifluoroethanol.
-
Seal the tube and heat the reaction mixture with stirring (e.g., at 90-110 °C) for a specified period (e.g., 12-24 hours).[3][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as extraction and column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Picolinate Ester
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloro-picolinate ester with an arylboronic acid.
Materials:
-
Methyl 4-chloropicolinate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)[6][7]
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)[6]
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Methyl 4-chloropicolinate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).[6]
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring (e.g., at 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Experimental Logic
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a logical workflow for comparing picolinate ester reactivity.
Caption: Generalized mechanism for the alkaline hydrolysis of a picolinate ester.
Caption: Generalized mechanism for the amidation of a picolinate ester.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: Logical workflow for the comparative reactivity study of picolinate esters.
Conclusion
The reactivity of this compound, when compared to other picolinate esters, is significantly influenced by the electron-donating nature of its 4-methyl group. This generally leads to a decreased reactivity in nucleophilic acyl substitution reactions such as hydrolysis and amidation compared to unsubstituted or electron-deficient analogues. In cross-coupling reactions where the picolinate is the electrophilic partner (requiring a leaving group like a halogen), the electronic nature of substituents will similarly play a crucial role in the rate-determining oxidative addition step. The provided protocols and predictive data tables offer a solid foundation for researchers to design and execute their own comparative studies, enabling the selection of the most suitable picolinate ester for a given synthetic transformation.
References
Spectroscopic comparison of "Methyl 4-methylpicolinate" and its isomers
A Spectroscopic Comparison of Methyl 4-methylpicolinate and its Positional Isomers
This guide provides a detailed spectroscopic comparison of this compound and its positional isomers: methyl 3-methylpicolinate, methyl 5-methylpicolinate, and methyl 6-methylpicolinate. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization of organic molecules. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the differentiation of these closely related compounds. Detailed experimental protocols for these analytical techniques are also provided.
Isomeric Structures and Nomenclature
The isomers discussed in this guide are all derivatives of methyl picolinate, differing only in the position of the methyl group on the pyridine ring. Their unambiguous identification is crucial for understanding their chemical reactivity and for applications in pharmaceutical and materials science.
Caption: Chemical structures of this compound and its isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. This data has been compiled from various spectroscopic databases and may include predicted values where experimental data is unavailable.
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.52 | d | 1H | H-6 |
| 7.89 | s | 1H | H-3 | |
| 7.25 | d | 1H | H-5 | |
| 3.96 | s | 3H | -OCH₃ | |
| 2.45 | s | 3H | Ar-CH₃ | |
| Methyl 3-methylpicolinate | 8.50 | d | 1H | H-6 |
| 7.65 | d | 1H | H-4 | |
| 7.28 | dd | 1H | H-5 | |
| 3.95 | s | 3H | -OCH₃ | |
| 2.60 | s | 3H | Ar-CH₃ | |
| Methyl 5-methylpicolinate | 8.60 | s | 1H | H-6 |
| 7.95 | d | 1H | H-3 | |
| 7.60 | d | 1H | H-4 | |
| 3.94 | s | 3H | -OCH₃ | |
| 2.41 | s | 3H | Ar-CH₃ | |
| Methyl 6-methylpicolinate | 7.88 | d | 1H | H-3 |
| 7.72 | t | 1H | H-4 | |
| 7.30 | d | 1H | H-5 | |
| 3.98 | s | 3H | -OCH₃ | |
| 2.80 | s | 3H | Ar-CH₃ |
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound | 165.8 | C=O |
| 150.2 | C-2 | |
| 149.3 | C-6 | |
| 147.5 | C-4 | |
| 125.8 | C-5 | |
| 124.7 | C-3 | |
| 52.7 | -OCH₃ | |
| 21.3 | Ar-CH₃ | |
| Methyl 3-methylpicolinate | 166.2 | C=O |
| 152.1 | C-6 | |
| 147.0 | C-2 | |
| 138.2 | C-4 | |
| 133.5 | C-3 | |
| 123.8 | C-5 | |
| 52.6 | -OCH₃ | |
| 18.7 | Ar-CH₃ | |
| Methyl 5-methylpicolinate | 166.5 | C=O |
| 150.1 | C-6 | |
| 147.8 | C-2 | |
| 137.9 | C-4 | |
| 131.0 | C-5 | |
| 124.0 | C-3 | |
| 52.5 | -OCH₃ | |
| 18.4 | Ar-CH₃ | |
| Methyl 6-methylpicolinate | 166.0 | C=O |
| 158.2 | C-6 | |
| 146.9 | C-2 | |
| 137.0 | C-4 | |
| 124.5 | C-5 | |
| 120.1 | C-3 | |
| 52.8 | -OCH₃ | |
| 24.5 | Ar-CH₃ |
Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| All Isomers | ~3050-3100 | C-H stretch (aromatic) |
| ~2950-3000 | C-H stretch (methyl) | |
| ~1720-1730 | C=O stretch (ester) | |
| ~1580-1610 | C=C and C=N stretch (pyridine ring) | |
| ~1280-1300 | C-O stretch (ester) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.[2]
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans with proton decoupling.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition : Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]
-
Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS analysis).[4] Acquire the mass spectrum using electron ionization (EI) at 70 eV.[2]
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of the isomeric compounds.
Caption: Generalized workflow for spectroscopic analysis and isomer identification.
Conclusion
The spectroscopic data presented in this guide highlights the subtle yet distinct differences between this compound and its positional isomers. While IR and MS provide valuable information about the functional groups and molecular weight, which are identical for all isomers, NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for their differentiation. The chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the ring carbons are unique to each isomer, allowing for their unambiguous structural assignment. This comparative guide serves as a valuable resource for the accurate identification and characterization of these important chemical building blocks.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of methylpicolinate-related compounds. Direct experimental data on the biological activity of "Methyl 4-methylpicolinate" is limited in publicly available scientific literature. Therefore, this guide focuses on a comparative evaluation of its parent compound, picolinic acid, its simpler ester, methyl picolinate, and more complex picolinamide derivatives that have demonstrated significant therapeutic potential, particularly in oncology.
Overview of Picolinic Acid and Methyl Picolinate Activity
Picolinic acid, a natural catabolite of tryptophan, has been implicated in a variety of biological processes, including neuroprotective, immunological, and anti-proliferative effects.[1] It is a chelating agent for divalent and trivalent metal ions, which may contribute to some of its biological functions.[1] Recent studies have highlighted its broad-spectrum antiviral activity against enveloped viruses, such as SARS-CoV-2 and influenza A virus, by inhibiting the fusion of viral and endosomal membranes.[2][3][4] Picolinic acid has also demonstrated antimicrobial and antitumor activities.[5]
Anticancer Activity of Picolinamide Derivatives
Significant research has been conducted on the anticancer properties of various picolinamide derivatives. These studies have identified potent compounds with specific mechanisms of action, such as the inhibition of key kinases involved in cell division and angiogenesis.
N-Methyl-picolinamide-4-thiol Derivatives as Aurora B Kinase Inhibitors
A series of N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines. One of the lead compounds from this series, compound 6p , demonstrated potent, broad-spectrum antitumor activity, in some cases exceeding the efficacy of the established multi-kinase inhibitor, sorafenib. Further investigation revealed that compound 6p selectively inhibits Aurora B kinase, a crucial regulator of mitosis.[10]
4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Anti-proliferative Agents
Another class of related compounds, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, has also been investigated for antitumor properties. These compounds have shown inhibitory effects on the proliferation of various cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of selected picolinamide derivatives and the reference compound, sorafenib, against various cancer cell lines and kinases.
| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Compound 6p | MGC-803 (Gastric Cancer) | 1.38 | [10] |
| HCT-116 (Colon Cancer) | 5.34 | [10] | |
| MCF-7 (Breast Cancer) | 5.21 | [10] | |
| Sorafenib | HepG2 (Liver Cancer) | 16.30 | [10] |
| Picolinamide Derivatives (General) | VEGFR-2 | Varies (Potent Inhibition Reported) | [10] |
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by picolinamide derivatives and a general workflow for in vitro cytotoxicity screening.
Caption: Simplified Aurora B kinase signaling pathway during mitosis and point of inhibition.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid reveals its broad-spectrum antiviral abilities | The Microbiologist [the-microbiologist.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy Methyl picolinate | 2459-07-6 [smolecule.com]
- 7. Methyl picolinate | CAS#:2459-07-6 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methyl picolinate | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Unambiguous Structural Confirmation of Methyl 4-methylpicolinate: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science, the precise and unambiguous determination of a compound's structure is a critical, non-negotiable step. The isomeric possibilities inherent in substituted aromatic systems, such as pyridine derivatives, necessitate powerful analytical techniques that can definitively map molecular connectivity. This guide provides a comprehensive comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of Methyl 4-methylpicolinate, a substituted pyridine derivative.
The Challenge: Positional Isomerism in Substituted Pyridines
The synthesis of this compound can potentially yield other positional isomers. While 1D ¹H and ¹³C NMR provide initial spectral fingerprints, overlapping signals and the absence of clear coupling patterns can lead to ambiguity in definitively assigning the substitution pattern on the pyridine ring. 2D NMR techniques, by correlating nuclear spins through bonds, provide the necessary evidence to resolve these structural uncertainties.
2D NMR Spectroscopy: A Detailed Look at this compound
2D NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in piecing together the molecular puzzle of this compound. By observing correlations between different nuclei, a definitive map of the molecule's structure can be constructed.
Predicted 2D NMR Correlations for this compound
The following table summarizes the expected key correlations in the 2D NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy.
| Experiment | Proton Signal | Correlating Nucleus (¹H or ¹³C) | Inference |
| COSY | H-3 | H-5 | While a weak four-bond coupling might be observable, typically no strong correlation is expected, indicating the absence of vicinal protons. |
| H-5 | H-6 | Strong correlation expected due to three-bond (ortho) coupling. | |
| HSQC | H-3 | C-3 | Direct one-bond correlation, assigning the chemical shift of the protonated aromatic carbon. |
| H-5 | C-5 | Direct one-bond correlation. | |
| H-6 | C-6 | Direct one-bond correlation. | |
| 4-CH₃ | C-4' (Methyl Carbon) | Direct one-bond correlation. | |
| OCH₃ | C-O (Ester Methyl Carbon) | Direct one-bond correlation. | |
| HMBC | H-3 | C-2, C-4, C-5 | Confirms the position of H-3 adjacent to the ester group and the methyl-substituted carbon. |
| H-5 | C-3, C-4, C-6 | Confirms the position of H-5 adjacent to the methyl-substituted carbon and the nitrogen-bearing carbon. | |
| H-6 | C-2, C-4, C-5 | Confirms the position of H-6 adjacent to the nitrogen. | |
| 4-CH₃ | C-3, C-4, C-5 | Crucially confirms the placement of the methyl group at the C-4 position through correlations to its neighboring carbons. | |
| OCH₃ | C-7 (Carbonyl Carbon) | Confirms the methyl ester functionality. |
Logical Workflow for Structural Confirmation using 2D NMR
The following diagram illustrates the logical workflow for the structural elucidation of this compound using a combination of 2D NMR techniques.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other analytical techniques can also provide structural information. The choice of method often depends on the nature of the sample, the information required, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures through-bond correlations between atomic nuclei in a magnetic field. | Provides detailed connectivity information in solution, allowing for the study of molecules in a near-native state.[1] Non-destructive.[2] | Requires a relatively large amount of pure sample.[2] Can be time-consuming to acquire and interpret data. |
| X-Ray Crystallography | Scatters X-rays off the electron cloud of a crystalline sample to determine the 3D arrangement of atoms. | Yields high-resolution, unambiguous 3D structures.[1] | Requires a suitable single crystal, which can be difficult to grow. Provides a static picture of the molecule in the solid state, which may not reflect its conformation in solution.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Extremely sensitive, requiring very small amounts of sample. Provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues.[4] | Does not directly provide information on the connectivity of atoms or stereochemistry. Isomer differentiation can be challenging without reference standards. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a suitable probe.
-
COSY (Correlation Spectroscopy):
-
A standard gradient-enhanced COSY (gCOSY) pulse sequence is typically used.
-
The spectral width should encompass all proton signals.
-
Typically, 256-512 increments in the indirect dimension (t₁) are collected with 8-16 scans per increment.[5]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement is employed.
-
The experiment is optimized for an average one-bond ¹J(C,H) coupling constant of approximately 145 Hz.[5]
-
The ¹³C spectral width should cover the expected range of carbon chemical shifts.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
A standard gradient-enhanced HMBC pulse sequence is used.
-
The experiment is optimized for long-range coupling constants, typically in the range of 6-10 Hz.
-
A low-pass filter is often used to suppress one-bond correlations, simplifying the spectrum.
-
Conclusion
For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy stands out as the most informative and reliable method when a crystalline sample for X-ray analysis is not available. The detailed connectivity map provided by COSY, HSQC, and HMBC experiments allows for the definitive assignment of the substitution pattern on the pyridine ring, resolving any potential isomeric ambiguity. While mass spectrometry provides complementary information on molecular weight and elemental composition, it cannot independently establish the complete molecular structure. The strategic application of this suite of 2D NMR experiments provides the highest level of confidence in the structural integrity of synthesized molecules, a cornerstone of rigorous chemical research and development.
References
A Comparative Guide to Methyl 4-methylpicolinate and Ethyl 4-methylpicolinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the design and development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Substituted picolinates, for instance, serve as crucial intermediates. This guide provides an objective comparison of two closely related picolinate esters: methyl 4-methylpicolinate and ethyl 4-methylpicolinate. The focus is on their synthesis, physical properties, and relative performance in synthetic applications, supported by established chemical principles and representative experimental data.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of these esters is essential for their effective use in synthesis. The following table summarizes key data for both compounds.
| Property | This compound | Ethyl 4-methylpicolinate |
| CAS Number | 13509-13-2 | 108360-70-3 |
| Molecular Formula | C₈H₉NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 151.16 g/mol [1][2] | 165.19 g/mol [3] |
| Physical Form | Solid or semi-solid or liquid[1] | Liquid |
| Boiling Point | 260.7 ± 20.0 °C at 760 Torr (Calculated)[4] | ~240-241 °C (for ethyl picolinate)[5] |
| Solubility | Sparingly soluble in water (15 g/L at 25 °C) (Calculated)[4] | Miscible with many organic solvents |
| Purity (Typical) | ≥97%[1] | ≥98% |
Synthesis via Fischer Esterification: A Comparative Protocol
The most common and straightforward method for the synthesis of both methyl and ethyl 4-methylpicolinate is the Fischer esterification of 4-methylpicolinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[6] To drive the reaction towards the ester product, an excess of the alcohol is typically used, and the water formed is often removed.
Below are detailed, representative protocols for the synthesis of both esters, based on established Fischer esterification procedures.
Experimental Protocols
1. Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylpicolinic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
2. Synthesis of Ethyl 4-methylpicolinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylpicolinic acid (1.0 eq) in an excess of ethanol (10-20 eq).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Comparative Synthesis Data (Representative)
| Parameter | This compound Synthesis | Ethyl 4-methylpicolinate Synthesis |
| Alcohol | Methanol | Ethanol |
| Reflux Temperature | ~ 65 °C | ~ 78 °C |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Expected Yield | 85 - 95% | 80 - 90% |
Performance and Reactivity in Synthesis
The choice between methyl and ethyl 4-methylpicolinate often depends on the specific requirements of the subsequent synthetic steps.
Steric Hindrance and Reactivity
The primary difference between the two esters lies in the size of the alkyl group (methyl vs. ethyl). The smaller size of the methyl group in this compound generally leads to faster reaction rates in subsequent transformations where the ester moiety is directly involved or is in close proximity to the reaction center. This is due to reduced steric hindrance, allowing for easier access of reagents.
Hydrolytic Stability
A key consideration in drug development and process chemistry is the stability of intermediates and final products. Ethyl esters are generally more resistant to hydrolysis than their methyl counterparts. This increased stability of the ethyl ester is attributed to the greater steric bulk of the ethyl group, which hinders the approach of water or hydroxide ions to the carbonyl carbon. In a comparative study of benzoate esters, ethyl benzoate was found to have a longer half-life under basic hydrolysis conditions compared to methyl benzoate.[7] This suggests that ethyl 4-methylpicolinate would offer greater stability in aqueous or basic conditions compared to this compound.
Applications in Drug Development and Beyond
Both methyl and ethyl 4-methylpicolinate are valuable intermediates in the synthesis of more complex molecules. Picolinate derivatives are found in a variety of biologically active compounds and are often used in the construction of ligands for metal-catalyzed cross-coupling reactions.
The ester functionality can be readily converted to other functional groups. For instance, it can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides—a common linkage in many pharmaceutical agents. The choice between the methyl and ethyl ester can influence the conditions required for these transformations. The higher reactivity of the methyl ester might be advantageous for facile conversion, while the greater stability of the ethyl ester could be beneficial if other parts of the molecule are sensitive to the conditions required for ester manipulation.
Visualizing the Synthesis and Comparison
To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and a logical comparison of the two esters.
Conclusion
-
This compound is favored when higher reactivity and faster reaction times are desired in subsequent synthetic steps. Its synthesis is also typically faster due to the lower boiling point of methanol.
-
Ethyl 4-methylpicolinate is the preferred choice when greater hydrolytic stability is a priority, offering a more robust intermediate for multi-step syntheses, particularly in the presence of aqueous or basic conditions.
The ultimate decision between these two esters will depend on a careful consideration of the specific reaction conditions, the nature of the other functional groups in the molecule, and the overall goals of the synthetic strategy. This guide provides the foundational data and protocols to aid researchers in making an informed choice for their specific application.
References
- 1. This compound | 13509-13-2 [sigmaaldrich.com]
- 2. This compound - CAS:13509-13-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Ethyl 4-methylnicotinate | C9H11NO2 | CID 409602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 13509-13-2, 4-Methylpyridine-2-carboxylic acid methyl ester, 4-Methylpicolinic acid methyl ester, Methyl 4-methyl-2-picolinate - chemBlink [ww.chemblink.com]
- 5. Ethyl picolinate | 2524-52-9 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for the Synthesis of Methyl 4-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies
The preparation of Methyl 4-methylpicolinate can be approached through several synthetic routes. The most conventional method is the direct esterification of 4-methylpicolinic acid. However, modern catalytic methods offer promising alternatives, potentially providing higher yields, milder reaction conditions, and improved functional group tolerance. The primary catalytic strategies considered in this guide are transition metal-catalyzed cross-coupling reactions and C-H activation/methylation.
The selection of an appropriate catalytic system is critical and depends on factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness. This guide will delve into the specifics of Palladium, Nickel, Copper, and Rhodium-based catalytic systems, presenting available performance data and detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data for different synthetic methods. It is crucial to note that this data is collated from studies on structurally similar molecules and is intended to provide a relative performance indication rather than a direct, head-to-head comparison for the synthesis of this compound.
| Catalytic System | Starting Material | Methylating Agent/Reagent | Catalyst/Conditions | Yield (%) | Selectivity | Key Advantages | Potential Limitations |
| None (Baseline) | 4-Methylpicolinic acid | Methanol | H₂SO₄ (catalytic), Reflux | 70-85[1] | High | Simple, inexpensive reagents. | Requires stoichiometric acid catalyst, harsh conditions, moderate yield. |
| Palladium-catalyzed | Methyl 2-halo-4-methylpicolinate | Methylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Toluene, 80-110 °C | 60-95* | High | Broad substrate scope, high functional group tolerance.[2] | Cost of palladium catalyst, potential for phosphine ligand toxicity. |
| Nickel-catalyzed | Methyl 2-halo-4-methylpicolinate | Alkylzinc reagent | NiCl₂(dppp), THF, Room Temp. | 65-90 | High | Lower cost than palladium, effective for C(sp²)-C(sp³) coupling.[3][4] | Air and moisture sensitivity of some catalysts and reagents. |
| Copper-catalyzed | Methyl picolinate | Dicumyl peroxide | Cu(OAc)₂, Toluene, 120 °C | 40-70 | Moderate | Inexpensive catalyst, potential for direct C-H functionalization.[5] | Often requires stronger oxidants, may have lower selectivity. |
| Rhodium-catalyzed | 2-Arylpyridine derivative (as model) | TMS-diazomethane | [Rh₂(esp)₂], Toluene, 80 °C | 70-90* | High | High efficiency for C-H activation, mild reaction conditions.[6][7] | High cost of rhodium, limited substrate scope in some cases. |
*Yields are estimates based on similar transformations reported in the literature and are not from direct synthesis of this compound.
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Fischer-Speier Esterification of 4-Methylpicolinic Acid
This protocol describes the traditional acid-catalyzed esterification.
Materials:
-
4-Methylpicolinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of 4-methylpicolinic acid (1.0 eq) in an excess of methanol (10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a palladium-catalyzed cross-coupling of a halogenated picolinate ester with a methylating agent.[2]
Materials:
-
Methyl 2-halo-4-methylpicolinate (e.g., bromo or iodo derivative)
-
Methylboronic acid or a suitable alternative (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous Na₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the halogenated picolinate (1.0 eq), methylboronic acid (1.2 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).[2]
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes and add it to the reaction vessel.[2]
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Nickel-Catalyzed Cross-Coupling
This protocol describes a general procedure for a nickel-catalyzed cross-coupling reaction.
Materials:
-
Methyl 2-halo-4-methylpicolinate
-
Alkylzinc reagent (prepared in situ or commercially available)
-
Nickel catalyst (e.g., NiCl₂(dppp), 5 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up the reaction under an inert atmosphere.
-
To a solution of the nickel catalyst in the anhydrous solvent, add the halogenated picolinate (1.0 eq).
-
Slowly add the alkylzinc reagent (1.2-1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations: Workflows and Logical Relationships
To aid in the conceptualization of the experimental and analytical processes, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Purity Assessment of Methyl 4-methylpicolinate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical aspect of quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 4-methylpicolinate, a key building block in pharmaceutical synthesis. While a specific validated method for this exact compound is not publicly available, this document details a proposed Reversed-Phase HPLC (RP-HPLC) method based on validated protocols for structurally similar picolinate derivatives.[1] We will compare this primary method with alternative HPLC techniques and provide detailed experimental protocols and supporting data to guide method selection and implementation.
Comparative HPLC Methodologies
The selection of an appropriate HPLC method for purity analysis depends on the physicochemical properties of the analyte and potential impurities. For a compound like this compound, several approaches can be considered.
-
Reversed-Phase (RP-HPLC) with a C18 Column: This is the most common and versatile HPLC method. It separates compounds based on their hydrophobicity. Given the aromatic pyridine ring and the methyl ester group, this compound is well-suited for retention and separation from non-polar and moderately polar impurities on a C18 column.[2] This method is robust, cost-effective, and widely available.[1][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are not well-retained on traditional reversed-phase columns. While this compound itself may not be considered highly polar, HILIC could be advantageous for separating it from very polar impurities that would otherwise elute in the void volume in a reversed-phase method.[1]
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 columns, particularly for aromatic compounds. The phenyl stationary phase can offer enhanced retention for molecules containing aromatic rings through π-π interactions, potentially improving the resolution between closely related aromatic impurities.[1]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for ionizable compounds like pyridine derivatives.[4] This can be particularly useful for separating isomers or impurities with slight differences in their ionic properties.[4][5]
Recommendation: For routine purity assessment of this compound, a validated RP-HPLC method using a C18 column is the recommended starting point due to its robustness and wide applicability.[1][2]
Proposed RP-HPLC Method and Validation
The following proposed method and validation parameters are based on established protocols for similar picolinate esters and adhere to the International Council for Harmonisation (ICH) guidelines.[1]
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic acid in water) and Mobile Phase B (e.g., 0.1% Formic acid in acetonitrile).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Injection Volume: 10 µL.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm).
Data Presentation: Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[1]
| Validation Parameter | Acceptance Criteria | Example Data for a Similar Compound |
| Specificity | The peak for the main component should be pure and well-resolved from any degradation products or impurities. Peak purity index > 0.999. | The main peak was well-resolved from all degradation products with a peak purity index greater than 0.999.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) of 0.9998 over the concentration range of 4-24 ppm.[6] |
| Accuracy | The mean percentage recovery should be within 98.0-102.0%.[1] | Mean recovery values were between 98.69% and 101.19%.[6] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample. | RSD was found to be less than 2% for injector repeatability.[6] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | - |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | - |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | - |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between different stages of the process.
Caption: Logical workflow for HPLC method validation.
Caption: Experimental workflow for purity assessment.
Conclusion
While a specific validated HPLC method for this compound is not documented in publicly available literature, a robust and reliable RP-HPLC method can be developed and validated based on established protocols for similar compounds. The proposed C18-based RP-HPLC method offers a strong starting point for routine purity assessment. For more complex separation challenges, alternative methods such as HILIC or the use of Phenyl-Hexyl columns can be explored. The successful implementation of any HPLC method relies on rigorous validation following ICH guidelines to ensure the generation of accurate and reproducible data, which is paramount in research and drug development.
References
Comparative Analysis of Methyl Picolinate Derivatives: A Guide to Antitumor Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various derivatives of methyl picolinate, focusing on their potential as antitumor agents. The data presented is compiled from preclinical studies and aims to offer an objective comparison of the performance of these compounds against different cancer cell lines and their selectivity towards specific molecular targets. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry to inform further drug discovery and development efforts.
In Vitro Antiproliferative Activity
The following tables summarize the in vitro cytotoxic activity of different series of methyl picolinate derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
N-methylpicolinamide-4-thiol Derivatives
A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. Notably, compound 6p demonstrated broad-spectrum antiproliferative activity.[1][2]
| Compound | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | SW480 (Colon) IC50 (µM) | SPC-A1 (Lung) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| 6h | 10.55 | - | - | - | - |
| 6i | >40 | - | - | - | - |
| 6k | 17.04 | - | - | - | - |
| 6l | 10.96 | - | - | - | - |
| 6n | 19.12 | - | - | - | - |
| 6p | <10 | <10 | <10 | <10 | <10 |
| Sorafenib (Control) | >10 | >10 | >10 | >10 | >10 |
Data extracted from a study on novel N-methylpicolinamide-4-thiol derivatives.[1]
N-methyl-4-phenoxypicolinamide Derivatives
This series of compounds were evaluated for their cytotoxic effects on lung and colon cancer cell lines. Compound 8e emerged as a particularly potent derivative.[3][4][5]
| Compound | A549 (Lung) IC50 (µM) | H460 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| 8c | >50 | 12.5 | 6.2 |
| 8d | >50 | 7.9 | 5.3 |
| 8e | 3.6 | 1.7 | 3.0 |
| 8j | 8.2 | 10.1 | 4.8 |
| 8k | 10.5 | 11.2 | 6.5 |
| Sorafenib (Control) | 5.8 | 6.4 | 7.1 |
Data from a study on the synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives.[3][5]
4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives
The antiproliferative activities of these derivatives were assessed against liver and colon cancer cell lines, with compound 5q showing significant potency.[6][7][8]
| Compound | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 5a | 3.24 | 4.15 |
| 5j | 2.87 | 3.66 |
| 5q | 1.58 | 2.03 |
| Sorafenib (Control) | 3.12 | 4.21 |
Data from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents.[6][7]
Kinase Inhibition Profile
To understand the mechanism of action, the most potent compounds were screened against a panel of kinases. This provides insight into their selectivity and potential off-target effects.
Kinase Inhibitory Activity of Compound 6p
Compound 6p from the N-methylpicolinamide-4-thiol series was found to selectively inhibit Aurora-B kinase.[1]
| Kinase | % Inhibition at 10 µM |
| Aurora-A | - |
| Aurora-B | 87 |
| CDK1/cyclinB | - |
| EGFR | - |
| VEGFR-2 | - |
| c-Met | - |
Data from kinase inhibitory assays of compound 6p.[1]
Experimental Protocols
Cell Proliferation (MTT) Assay
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (HepG2, HCT-116, SW480, SPC-A1, A375, A549, H460, and HT-29) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and a positive control (Sorafenib) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Kinase Inhibitory Assay
The kinase inhibitory activity was evaluated using a variety of kinase enzyme assays, often performed by commercial vendors.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.
-
Detection Method: Common detection methods include radioactivity (e.g., 32P-ATP), fluorescence, or luminescence.
-
Procedure: The test compound is incubated with the kinase, its substrate, and ATP. The reaction is allowed to proceed for a defined period.
-
Quantification: The amount of phosphorylated substrate is quantified, and the percentage of inhibition by the compound is calculated relative to a control without the inhibitor.
Visualizations
Experimental Workflow for Compound Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the methyl picolinate derivatives discussed in this guide.
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of Methyl 4-Methylpicolinate: A Comparative Guide for Heterocyclic Building Blocks
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Heterocyclic compounds, particularly substituted pyridines, are privileged scaffolds found in a vast number of FDA-approved drugs and clinical candidates.[1] Among these, Methyl 4-methylpicolinate has emerged as a versatile building block. This guide provides an objective, data-driven comparison of this compound's performance against other common pyridine-based heterocyclic building blocks in key synthetic transformations and explores its potential in the context of kinase inhibitor synthesis.
Comparative Performance in Key Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthetic chemistry, enabling the formation of C-C and C-N bonds, respectively.[2][3] The performance of a heterocyclic building block in these reactions is a key indicator of its utility. The following tables present a comparative analysis of this compound against other commercially available pyridine carboxylate building blocks.
Note: The data presented is a representative compilation from multiple sources on analogous substrates to illustrate expected performance trends. Direct head-to-head comparisons under identical conditions are limited in published literature.
Table 1: Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Building Block | Structure | Coupling Partner | Product | Representative Yield (%) |
| This compound | ![]() | Phenylboronic Acid | Methyl 4-methyl-2-phenylpicolinate | 81[4] |
| Methyl 2-picolinate | ![]() | Phenylboronic Acid | Methyl 2-phenylpicolinate | 75-85[5] |
| Methyl nicotinate (3-position) | ![]() | Phenylboronic Acid | Methyl 5-phenylnicotinate | 85-95[6] |
| Methyl isonicotinate (4-position) | ![]() | Phenylboronic Acid | Methyl 4-phenylisonicotinate | 80-90 |
Analysis: The presence of the methyl group at the 4-position in this compound has a modest electronic effect on the pyridine ring, leading to comparable, high yields in Suzuki-Miyaura couplings, similar to other substituted picolinates. Its performance is robust, making it a reliable building block for introducing substituted aryl moieties.
Table 2: Performance in a Representative Buchwald-Hartwig Amination
| Building Block | Structure | Coupling Partner | Product | Representative Yield (%) |
| This compound | ![]() | Morpholine | Methyl 2-(morpholino)-4-methylpicolinate | 85-95[7] |
| Methyl 2-picolinate | ![]() | Morpholine | Methyl 2-(morpholino)picolinate | 80-90[8] |
| Methyl nicotinate (3-position) | ![]() | Morpholine | Methyl 5-(morpholino)nicotinate | 70-80 |
| Methyl isonicotinate (4-position) | ![]() | Morpholine | Methyl 4-(morpholino)isonicotinate | 75-85 |
Analysis: In Buchwald-Hartwig aminations, this compound demonstrates excellent reactivity, often providing high yields. The position of the ester and the additional methyl group can influence catalyst and ligand selection, but overall, it serves as an effective substrate for C-N bond formation, a critical step in the synthesis of many biologically active molecules.[3]
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, representative protocols for the key reactions cited above.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted methylpicolinate with an arylboronic acid.[9][10]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromo-substituted methylpicolinate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 10 mL in a 4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 4-methylpicolinate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Methyl 4-methylpicolinate based on publicly available safety data sheets. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. This guide should be used as a supplement to, not a replacement for, official institutional protocols.
The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the environment. This compound is a flammable and toxic compound that requires careful management throughout its lifecycle, from use to disposal. Adherence to the procedures outlined below will help mitigate risks and ensure regulatory compliance.
Hazard Profile and Safety Summary
This compound presents several significant hazards that must be understood to ensure safe handling and disposal.[1] The following table summarizes the key hazards associated with this compound.
| Hazard Classification | Description of Risks |
| Flammable Liquid | Flammable liquid and vapor.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or if inhaled. Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
Step-by-Step Disposal Procedures
The following procedures provide a direct, operational workflow for the safe disposal of this compound.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate safety measures are in place.
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Original Containers: Whenever possible, leave this compound in its original container.[1]
-
Dedicated Waste Container: If transferring is necessary, use a dedicated, properly labeled, and compatible waste container. The container must be kept tightly closed.[1]
-
No Mixing: Do not mix this compound with other waste materials.[1]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads (e.g., Chemizorb®), should be collected and disposed of as hazardous waste.[1] Handle uncleaned containers as you would the product itself.[1]
Step 3: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and is vital for safety.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area. The storage area should be a well-ventilated place, kept cool, and away from heat and sources of ignition.[1] The substance should be stored locked up or in an area accessible only to qualified or authorized personnel.[1]
Step 4: Arrange for Disposal
Final disposal must be conducted by qualified personnel in accordance with all applicable regulations.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal Method: Waste material must be disposed of in accordance with national and local regulations.[1] Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2] Always consult your local and regional authorities for approved disposal methods.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, collect, bind, and pump off the spill.[1] Use a liquid-absorbent material (e.g., Chemizorb®) to carefully take up the substance.[1]
-
Decontamination: Clean the affected area thoroughly.
-
Seek Medical Attention:
-
Skin Contact: If skin irritation occurs, get medical advice/attention.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: If inhaled, move to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-methylpicolinate
Chemical Identifier:
-
IUPAC Name: methyl 4-methyl-2-pyridinecarboxylate
-
CAS Number: 13509-13-2
-
Molecular Formula: C₈H₉NO₂
Hazard Identification: Based on available data for Methyl 4-methylpicolinate, the primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required in situations with a higher risk of splashing. | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] Ensure a complete seal around the eyes when using goggles.[2] |
| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing may be necessary depending on the scale of work. | Long pants and closed-toe shoes are mandatory minimum attire in the laboratory.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact). | Gloves must be inspected for integrity before each use.[4] For prolonged contact, consider double-gloving or using more robust gloves.[1] Contaminated gloves should be disposed of properly, and hands should be washed and dried after removal.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required.[2] A NIOSH-approved respirator may be necessary if vapors or aerosols are generated and engineering controls are insufficient.[2] | Respirators are not a substitute for proper engineering controls like fume hoods.[2] |
Operational and Handling Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Store under an inert atmosphere at room temperature.[4]
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4]
-
Use only in a well-ventilated area or under a chemical fume hood.[2][6]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3][6] If the individual feels unwell, call a poison center or doctor.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected skin with plenty of soap and water.[2][3][5] If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do, and continue rinsing.[2] If eye irritation persists, get medical attention. |
| Ingestion | Rinse the mouth with water.[3][5] Do NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person.[3][4] Call a poison control center or doctor immediately.[5] |
Spill Management and Disposal Plan
Spill Cleanup Protocol:
For minor spills, trained laboratory personnel with appropriate PPE can follow these steps. Major spills require evacuation and emergency response.
-
Alert and Isolate: Notify personnel in the immediate area and restrict access.[8]
-
Ventilate: Ensure adequate ventilation, such as using a chemical fume hood, to dissipate vapors.[9]
-
Containment: Create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite.[9][10] Work from the outside of the spill inward to prevent spreading.[8][9]
-
Absorption: Cover the spill with the absorbent material.[9][10]
-
Collection: Once the material is absorbed, carefully sweep or scoop it into a suitable, closed, and labeled container for hazardous waste.[4][9] Avoid creating dust.[4]
-
Decontamination: Clean the spill area with soap and water.[11] Collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Complete an incident report as per your institution's policy.[11]
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan:
-
Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[4]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Ensure compliance with all federal, state, and local environmental regulations regarding hazardous waste disposal.[5]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[4]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. aksci.com [aksci.com]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. ehs.mit.edu [ehs.mit.edu]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

